Montirelin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,6R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-6-methyl-5-oxothiomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4S/c1-9-15(25)22-12(7-28-9)16(26)21-11(5-10-6-19-8-20-10)17(27)23-4-2-3-13(23)14(18)24/h6,8-9,11-13H,2-5,7H2,1H3,(H2,18,24)(H,19,20)(H,21,26)(H,22,25)/t9-,11+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHMQGIMHQPMEB-IXOXFDKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(CS1)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](CS1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034132 | |
| Record name | Montirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90243-66-6 | |
| Record name | Montirelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90243-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Montirelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090243666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONTIRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30MUJ6YYUY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Montirelin in Neuronal Recovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has emerged as a promising agent for promoting neuronal recovery following injury. Also known as CG-3703 or NS-3, this tripeptide demonstrates enhanced central nervous system (CNS) stimulation with greater potency and a longer duration of action than its endogenous counterpart.[1] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its role in neuronal recovery. It synthesizes key findings from preclinical studies, detailing the signaling pathways, experimental evidence, and quantitative data that underpin its neuroprotective and restorative effects.
Core Mechanism of Action: TRH Receptor Activation and Downstream Signaling
The primary mechanism of action of this compound is its function as an agonist at TRH receptors.[2] this compound exhibits a high affinity for these G-protein coupled receptors, with a reported inhibitory constant (Ki) of 35.2 nM in rat brain tissue.[2] This binding initiates a cascade of intracellular signaling events that are central to its neuroprotective effects.
The Gq/11-PLC-IP3-Ca2+ Signaling Pathway
Upon binding to the TRH receptor, this compound activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This transient increase in intracellular calcium is a critical event that initiates various downstream cellular responses aimed at promoting neuronal survival and function.
Neuroprotective and Neurorestorative Effects: Evidence from Preclinical Models
Preclinical studies utilizing animal models of neuronal injury have provided substantial evidence for the efficacy of this compound in promoting recovery. These studies highlight its ability to improve neurological outcomes, enhance cellular metabolism, and modulate key neurotransmitter systems.
Traumatic Brain Injury (TBI)
In a fluid-percussion model of traumatic brain injury in rats, administration of this compound (CG3703) 30 minutes post-trauma demonstrated significant therapeutic benefits. All animals treated with this compound survived, in stark contrast to the 58% mortality rate observed in the saline-treated control group. Furthermore, this compound-treated animals exhibited significantly improved chronic neurological scores.
Experimental Protocol: Fluid-Percussion TBI Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Injury Induction: A fluid-percussion device is used to deliver a transient pressure pulse (2.0-2.4 atm) to the exposed dura mater, inducing a moderately severe brain injury.
-
Treatment: this compound (CG3703) is administered intravenously 30 minutes after the injury.
-
Outcome Measures:
-
Survival Rate: Monitored over a 4-week period.
-
Neurological Scoring: A composite scoring system is used to assess motor and sensory function at regular intervals post-injury.
-
In Vivo 31P-NMR Spectroscopy: To evaluate changes in brain intracellular metabolism, including the phosphocreatine-to-inorganic phosphate ratio (PCr/Pi) and phosphomonoester levels.
-
References
- 1. Motilin and its receptor are expressed in the dorsal horn in a rat model of acute incisional pain: Intrathecal motilin injection alleviates pain behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analogue of thyrotropin-releasing hormone improves outcome after brain injury: 31P-NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Montirelin's Effects on the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montirelin (also known as CG-3703 or NS-3) is a synthetic, orally active analogue of the endogenous neuropeptide, Thyrotropin-Releasing Hormone (TRH). Engineered for greater metabolic stability and enhanced central nervous system (CNS) activity compared to its parent compound, this compound exhibits potent and prolonged effects on neural circuits.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, pharmacokinetics, and pharmacodynamics within the CNS. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of TRH analogues for CNS disorders.
Mechanism of Action: TRH Receptor Agonism
This compound exerts its effects by acting as a high-affinity agonist at TRH receptors, which are G-protein coupled receptors (GPCRs) found throughout the central nervous system.[1][2] Upon binding, this compound activates the Gαq/11 subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevation of intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate a cascade of downstream signaling events that modulate neuronal excitability, neurotransmitter release, and gene expression.
Quantitative Pharmacological Data
Preclinical studies have characterized the binding affinity, pharmacokinetics, and in vivo CNS effects of this compound. The data highlight its high affinity for TRH receptors and a prolonged duration of action in the brain that is not predicted by its plasma half-life.
Table 1: Receptor Binding and Pharmacokinetic Parameters
| Compound | Parameter | Value | Species | Tissue/Matrix | Reference |
| This compound | Ki | 35.2 nM | Rat | Brain | [1] |
| t½ (plasma) | 14.1 minutes | Rat | Plasma | ||
| Taltirelin (comparator) | Ki | 311 nM | Rat | Brain | |
| t½ (plasma) | 23.0 minutes | Rat | Plasma |
Table 2: In Vivo CNS Pharmacodynamic Effects
| Model System / Assay | Dose (i.v.) | Effect | Species | Reference |
| Ex Vivo [³H]-Me-TRH Binding | 0.1 - 3 mg/kg | Significant reduction in TRH receptor Bmax, lasting at least 120 minutes. | Rat | |
| Prolactin Secretion Assay | 500 µg | Postponed nocturnal prolactin peaks by 3-4 hours; blocked prolactin peaks induced by a DA-release blocker. | Rat | |
| Neonatal Locomotion | Not specified | Activated locomotion in 3-day-old rat pups, producing a gait pattern indistinguishable from spontaneous walking in older pups. | Rat |
Experimental Protocols
The following sections detail the methodologies used in key experiments to elucidate this compound's CNS effects.
Protocol: Ex Vivo TRH Receptor Binding Assay
This protocol is based on the methodology described by Urayama et al. (2001) to determine in vivo receptor occupancy.
Objective: To measure the occupancy of brain TRH receptors by this compound following systemic administration.
Materials:
-
Male Wistar rats
-
This compound (dissolved in saline)
-
[³H]-methyl-TRH (radioligand)
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and vials
-
Glass-fiber filters
-
Tissue homogenizer
-
Centrifuge
-
Scintillation counter
Procedure:
-
Animal Dosing: Administer this compound (0.1 - 3 mg/kg) or vehicle (saline) intravenously (i.v.) to rats.
-
Tissue Collection: At specified time points post-injection (e.g., 60 and 120 minutes), euthanize animals and rapidly dissect the whole brain.
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the crude membrane fraction. Wash the pellet by resuspension and re-centrifugation.
-
Binding Assay: Resuspend the final membrane pellet. Incubate aliquots of the membrane preparation with a saturating concentration of [³H]-Me-TRH.
-
Separation: Terminate the incubation by rapid filtration through glass-fiber filters to separate bound from free radioligand. Wash filters quickly with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation fluid. Measure the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled TRH). Compare the maximal number of binding sites (Bmax) in this compound-treated animals to vehicle-treated controls to determine the percentage of receptor occupancy.
Protocol: In Vivo Microdialysis for Neurotransmitter Release
This protocol is a synthesized methodology based on standard practices for measuring drug-induced neurotransmitter changes in the CNS.
Objective: To measure the effect of this compound on extracellular levels of acetylcholine and norepinephrine in a specific brain region (e.g., prefrontal cortex or hippocampus).
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
This compound (dissolved in aCSF)
-
Fraction collector (refrigerated)
-
HPLC system with electrochemical or mass spectrometry detection
-
Anesthetic and surgical tools
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Baseline Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1.5 µL/min). After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes) into vials in a refrigerated fraction collector.
-
Drug Administration: Administer this compound, either systemically (i.p. or i.v.) or locally through the microdialysis probe (retrodialysis).
-
Post-Treatment Collection: Continue collecting dialysate fractions for a defined period (e.g., 2-3 hours) post-drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for acetylcholine and norepinephrine concentrations using a validated HPLC-based method.
-
Data Analysis: Express the neurotransmitter concentrations in each fraction as a percentage of the average baseline concentration. Use statistical analysis (e.g., ANOVA) to determine the significance of any changes over time compared to a vehicle-treated control group.
Summary of CNS Effects and Therapeutic Implications
This compound's pharmacological profile demonstrates its potential as a CNS-acting agent. Its ability to potently and sustainably occupy TRH receptors in the brain, despite a short plasma half-life, indicates effective blood-brain barrier penetration and retention at the target site. This prolonged receptor engagement is the basis for its observed CNS effects.
The stimulation of motor activity in neonate rats suggests this compound can act on spinal cord or brainstem circuits to modulate motor output. Furthermore, evidence that it can modulate dopamine release points to a broader interaction with key neurotransmitter systems. Clinically, TRH and its analogues have been investigated for a range of conditions, including depression, spinocerebellar ataxia, and disorders of consciousness. The enhanced stability and CNS activity of this compound make it a compelling candidate for further investigation into these and other neurological and psychiatric disorders.
References
The Thyrotropin-Releasing Hormone Analogue Montirelin: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montirelin (also known as CG-3703 or NS-3) is a potent, synthetic analogue of the endogenous neuropeptide thyrotropin-releasing hormone (TRH). Developed to exhibit enhanced central nervous system (CNS) activity and metabolic stability compared to its natural counterpart, this compound has shown promise in preclinical models for a range of neurological conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, intended to serve as a resource for researchers and professionals in the field of drug development. Detailed experimental protocols, where publicly available, and quantitative data are presented to facilitate further investigation and application of this intriguing compound.
Introduction: The Quest for Stable TRH Analogues
Thyrotropin-releasing hormone (TRH), a tripeptide with the sequence pGlu-His-Pro-NH₂, plays a crucial role in the neuroendocrine system, primarily by stimulating the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.[1] Beyond its hormonal effects, TRH exhibits a wide array of effects within the central nervous system, including analeptic, antidepressant, and neuroprotective actions. However, the therapeutic potential of native TRH is severely limited by its rapid degradation by peptidases in the bloodstream and tissues, resulting in a very short biological half-life.
This limitation spurred the development of synthetic TRH analogues with improved metabolic stability and enhanced CNS activity. The primary goals in designing these analogues have been to modify the core tripeptide structure to protect it from enzymatic cleavage while retaining or even augmenting its affinity for TRH receptors.[2] this compound emerged from these efforts as a promising candidate with a modified N-terminal residue and a substitution at the C-terminus, conferring greater potency and a longer duration of action.[3]
Discovery and Preclinical Pharmacology of this compound
This compound, chemically named N-[[(3R,6R)-6-methyl-5-oxo-thiomorpholinyl] carbonyl]-L-histidyl-L-prolinamide, was designed as a metabolically stable TRH analogue with potent CNS-stimulatory properties.[4] Preclinical studies have demonstrated its efficacy in various animal models of neurological and cognitive impairment.
Cognitive Enhancement and Neuroprotection
This compound has shown significant potential in improving cognitive function in preclinical studies. In rat models, it has been effective in ameliorating amnesia induced by scopolamine, electroconvulsive shock, and cycloheximide.[3] Notably, a dose of 0.3 mg/kg of this compound was found to significantly reverse scopolamine-induced memory disruption in maze performance tests in rats. These findings suggest that this compound possesses more potent antiamnesic effects than native TRH. The neuroprotective capacity of this compound is an area of active investigation, with studies exploring its effects in experimental models of dementia.
CNS Stimulant Activity
A hallmark of this compound's pharmacological profile is its stimulant effect on the central nervous system. In neonatal rats, this compound has been shown to activate locomotion, suggesting a modulatory role in neuronal excitability and the release of intrinsic rhythmicity. This CNS stimulant activity is a key differentiator from other TRH analogues and underscores its potential for conditions characterized by depressed neurological function.
Endocrine Effects
As a TRH analogue, this compound retains the ability to influence the endocrine system. It stimulates the release of prolactin from the pituitary gland. Dose-response studies with TRH and its analogues have shown a clear relationship between the administered dose and the subsequent release of TSH and prolactin.
Synthesis of this compound
General Synthetic Workflow
The synthesis of this compound can be conceptually broken down into the formation of two key fragments, followed by their coupling and deprotection.
Experimental Protocols (Illustrative)
The following sections provide illustrative protocols for the key synthetic steps based on general methodologies for peptide synthesis and the preparation of similar heterocyclic compounds. Note: These are not the specific, validated protocols for this compound synthesis and should be adapted and optimized by qualified researchers.
The dipeptide fragment can be synthesized by solution-phase or solid-phase peptide synthesis. A representative solution-phase approach is described below.
Protocol:
-
Protection of L-Histidine: The α-amino group and the imidazole side chain of L-histidine are protected with suitable protecting groups (e.g., Boc for the α-amino group and Trt for the imidazole).
-
Activation of Protected L-Histidine: The carboxylic acid of the protected L-histidine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
-
Coupling with L-Prolinamide: The activated L-histidine derivative is reacted with L-prolinamide in a suitable aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is typically carried out at room temperature.
-
Purification: The protected dipeptide is purified by column chromatography.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc group) to yield L-histidyl-L-prolinamide. A protocol for the preparation from L-histidyl-L-prolinamide dihydrobromide involves dissolving it in DMF and adding triethylamine under cooling.
The synthesis of this key heterocyclic intermediate is a more complex process. While a specific protocol for the (3R,6R) isomer is not detailed in readily available literature, general methods for the synthesis of 5-oxothiomorpholine-3-carboxylic acid involve cyclization reactions of appropriate precursors. An enantioselective synthesis could potentially start from a chiral precursor like L-cysteine.
Conceptual Synthetic Approach:
-
Starting Material: A chiral amino acid derivative that can provide the correct stereochemistry at the 3-position.
-
Ring Formation: Intramolecular cyclization to form the thiomorpholine ring.
-
Introduction of the Methyl Group: Stereoselective introduction of the methyl group at the 6-position.
-
Oxidation: Oxidation of the sulfur atom if necessary.
-
Purification: Purification of the final product by crystallization or chromatography.
Protocol:
-
Coupling: The carboxylic acid of (3R,6R)-6-methyl-5-oxothiomorpholine-3-carboxylic acid is activated and coupled with the free amino group of L-histidyl-L-prolinamide.
-
Purification: The crude this compound is purified using preparative high-performance liquid chromatography (HPLC).
-
Characterization: The final product is characterized by analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by acting as an agonist at TRH receptors, which are G-protein coupled receptors (GPCRs).
TRH Receptor Signaling
The binding of this compound to TRH receptors, primarily the TRH-R1 subtype, initiates a cascade of intracellular signaling events.
The primary signaling cascade involves the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum, where it binds to its receptor and triggers the release of intracellular calcium (Ca²⁺). The elevated cytosolic Ca²⁺ and DAG synergistically activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. This can include the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Quantitative Data
Quantitative data on the biological activity of this compound is crucial for understanding its potency and efficacy. The following tables summarize available data from preclinical studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) | Source |
| This compound | TRH Receptor (rat brain) | [³H]-Me-TRH displacement | 35.2 |
Table 2: In Vivo Efficacy in Cognitive Impairment Models
| Model | Species | This compound Dose | Effect | Source |
| Scopolamine-induced amnesia | Rat | 0.3 mg/kg | Significant reversal of memory disruption | |
| Electroconvulsive shock-induced amnesia | Rat | Not specified | Improvement in amnesia | |
| Cycloheximide-induced amnesia | Rat | Not specified | Improvement in amnesia | |
| Hypercapnia-induced learning deficits | Rat | Not specified | Reversal of learning deficits |
Table 3: CNS Stimulant Activity
| Model | Species | Effect | Source |
| Locomotor activity | 3-day-old rat pups | Activation of locomotion |
Analytical Characterization
The definitive identification and purity assessment of this compound require a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for the purification of this compound after synthesis and for assessing its purity. A reversed-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile/water with a modifier like trifluoroacetic acid) would be a typical starting point for method development.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound and its fragments, providing crucial information for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the complete structural characterization of this compound, confirming the connectivity of atoms and the stereochemistry of the molecule.
Conclusion
This compound represents a significant advancement in the development of TRH analogues with enhanced CNS activity and metabolic stability. Its potent cognitive-enhancing and neuroprotective effects in preclinical models suggest its therapeutic potential for a variety of neurological disorders. While detailed synthetic protocols remain proprietary, the general synthetic strategy is accessible through an understanding of peptide and heterocyclic chemistry. Further research, including detailed dose-response studies and elucidation of its full pharmacological profile, will be crucial in translating the preclinical promise of this compound into clinical applications. This technical guide serves as a foundational resource for researchers embarking on the study and development of this and similar compounds.
References
- 1. Correlation of Prolactin and Thyroid Hormone Concentration with Menstrual Patterns in Infertile Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response studies with protirelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sequence-specific 1H NMR assignments and secondary structure of porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
Preclinical Neuroprotection by Montirelin and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montirelin is a synthetic analog of thyrotropin-releasing hormone (TRH), developed for enhanced central nervous system stimulation with greater potency and duration of action than the endogenous hormone.[1] While preclinical research specifically detailing the neuroprotective effects of this compound is limited in publicly accessible literature, extensive investigation into a closely related and more potent TRH analog, Taltirelin, provides a strong basis for understanding the potential neuroprotective mechanisms of this class of compounds. This technical guide will focus on the preclinical neuroprotective data available for Taltirelin as a representative of advanced TRH analogs, covering its mechanisms of action, quantitative efficacy in various models, and detailed experimental protocols. Taltirelin has shown significant promise in preclinical models of neurodegenerative diseases such as Parkinson's disease and spinocerebellar degeneration.[2][3]
Mechanism of Action
Taltirelin, and by extension other TRH analogs like this compound, are believed to exert their neuroprotective effects through a multi-faceted mechanism that goes beyond the traditional hormonal actions of TRH. The primary mechanism involves binding to TRH receptors in the central nervous system, which triggers a cascade of downstream signaling events.[2][4]
Key neuroprotective actions include:
-
Inhibition of Monoamine Oxidase B (MAO-B): Taltirelin has been shown to inhibit MAO-B, an enzyme involved in the degradation of dopamine. This action can reduce oxidative stress and protect dopaminergic neurons.
-
Reduction of Oxidative Stress and Apoptosis: Pre-treatment with Taltirelin has been demonstrated to reduce the generation of reactive oxygen species (ROS) and alleviate apoptosis in neuronal cell cultures exposed to toxins like MPP+ and rotenone.
-
Prevention of Pathological Protein Cleavage: Taltirelin can prevent the pathological cleavage of tau and α-synuclein, proteins implicated in the pathology of various neurodegenerative diseases.
-
Modulation of Neurotransmitter Systems: These compounds can enhance the release of key neurotransmitters, including dopamine, noradrenaline, and acetylcholine, which are crucial for motor control and cognitive function.
-
Activation of Pro-survival Signaling Pathways: The binding of TRH analogs to their receptors can activate intracellular signaling pathways such as the PI3K/Akt and MAPK/ERK1/2 pathways, which are known to promote cell survival.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies on Taltirelin, demonstrating its neuroprotective efficacy in various experimental models.
In Vitro Neuroprotection in Parkinson's Disease Models
Table 1: Neuroprotective Effects of Taltirelin in MPP+ and Rotenone-Treated SH-SY5Y Cells and Primary Midbrain Neurons
| Biomarker/Assay | Toxin and Concentration | Taltirelin Treatment | Outcome | Percent Change vs. Toxin Control |
| Cell Viability (SH-SY5Y) | MPP+ (50 µM) | 5 µM | Increased viability | +13.58% |
| MPP+ (100 µM) | 5 µM | Increased viability | +11.06% | |
| Rotenone (25 µM) | 5 µM | Increased viability | +19.26% | |
| Rotenone (50 µM) | 5 µM | Increased viability | +23.78% | |
| Cell Viability (Primary Midbrain Neurons) | MPP+ (10 µM) | 5 µM | Increased viability | (81.17 ± 1.10% vs. 67.23 ± 2.01%) |
| Nuclear Condensation (Apoptosis) | MPP+ (100 µM) | 5 µM | Decreased condensation | -46.37% |
| Rotenone (25 µM) | 5 µM | Decreased condensation | -36.52% | |
| Rotenone (50 µM) | 5 µM | Decreased condensation | -42.99% | |
| Phosphorylated Tau (p-tau S396) | MPP+ (1000 µM) | 5 µM | Reduced p-tau | -17.13% |
| Rotenone (50 µM) | 5 µM | Reduced p-tau | -10.12% | |
| α-synuclein N103 fragment | MPP+ (1000 µM) | 5 µM | Reduced fragment | -26.55% |
| Rotenone (50 µM) | 5 µM | Reduced fragment | -23.01% |
In Vivo Neuroprotection in Animal Models of Traumatic Brain Injury
Table 2: Effects of a Novel TRH Analog (2-ARA-53a) on Motor and Cognitive Recovery after Traumatic Brain Injury
| Animal Model | Injury Model | Treatment | Outcome Measure | Result |
| Rat | Lateral Fluid Percussion | 1.0 mg/kg 2-ARA-53a (IV, 30 min post-injury) | Motor Recovery | Marked improvement vs. vehicle |
| Mouse | Controlled Cortical Impact | 1.0 mg/kg 2-ARA-53a (IV, 30 min post-injury) | Motor Recovery | Improved vs. vehicle |
| Cognitive Performance (Water Maze) | Improved vs. vehicle |
Experimental Protocols
In Vitro Neuroprotection Assay Against MPP+ Induced Toxicity in SH-SY5Y Cells
This protocol is a common method for assessing the neuroprotective effects of compounds in a cellular model of Parkinson's disease.
-
Cell Culture and Differentiation:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
To induce a more neuron-like phenotype, cells are often treated with retinoic acid for several days.
-
-
Compound Treatment:
-
Differentiated cells are pre-treated with various concentrations of the test compound (e.g., Taltirelin) for a specified duration, typically 24 hours.
-
-
Induction of Neurotoxicity:
-
Neurotoxicity is induced by exposing the cells to 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP. The concentration and duration of MPP+ exposure are optimized to induce significant but not complete cell death.
-
-
Assessment of Neuroprotection:
-
Cell Viability: The MTT assay is commonly used to measure cell viability, which reflects mitochondrial function. A decrease in the conversion of MTT to formazan indicates reduced cell viability.
-
Apoptosis Assays: Methods such as Hoechst staining for nuclear condensation or TUNEL staining can be used to quantify apoptotic cells.
-
Western Blotting: To assess the levels of specific proteins involved in cell death and survival pathways (e.g., cleaved caspase-3, Bcl-2 family proteins, phosphorylated tau, α-synuclein fragments).
-
Animal Model of Traumatic Brain Injury: Lateral Fluid Percussion
This is a widely used and well-characterized model of traumatic brain injury in rodents.
-
Animal Preparation:
-
Adult male Sprague-Dawley rats are anesthetized.
-
A craniotomy is performed over the parietal cortex.
-
A rigid tube is sealed over the dura mater.
-
-
Injury Induction:
-
The tube is filled with saline and connected to a fluid percussion device.
-
A pendulum strikes a piston, delivering a brief fluid pulse to the intact dura, causing a controlled brain injury. The severity of the injury can be modulated by adjusting the force of the pendulum.
-
-
Drug Administration:
-
The test compound (e.g., a TRH analog) or vehicle is administered at a specific time point post-injury (e.g., 30 minutes) via a defined route (e.g., intravenous injection).
-
-
Behavioral and Neurological Assessment:
-
Motor Function: Motor deficits are assessed using tasks such as the beam walk test, rotarod test, or neurological severity score over several days or weeks post-injury.
-
Cognitive Function: Cognitive deficits, particularly in learning and memory, are evaluated using tasks like the Morris water maze.
-
-
Histological and Molecular Analysis:
-
At the end of the study, brain tissue is collected for histological analysis (e.g., to measure lesion volume) and molecular assays (e.g., to assess markers of inflammation, apoptosis, and neuronal survival).
-
Visualizations
Signaling Pathway of TRH Analog-Mediated Neuroprotection
Caption: Signaling pathways activated by TRH analogs leading to neuroprotection.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing in vitro neuroprotective effects of TRH analogs.
Conclusion
The preclinical data for Taltirelin, a potent TRH analog, strongly support its neuroprotective and functional benefits in models of both chronic neurodegenerative diseases and acute neurological injury. Its multifaceted mechanism of action, which includes enhancing neurotransmitter release, activating pro-survival signaling pathways, and reducing apoptosis and oxidative stress, makes it a compelling candidate for further investigation. While specific preclinical neuroprotection studies on this compound are not as readily available, the robust evidence for Taltirelin provides a solid foundation for the potential therapeutic application of this class of compounds in a range of neurological disorders. Further research is warranted to fully elucidate the comparative efficacy and specific mechanisms of different TRH analogs, including this compound.
References
The Role of Montirelin in Stimulating Consciousness After Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has demonstrated significant potential as a therapeutic agent for stimulating consciousness following traumatic brain injury (TBI). Exhibiting greater potency and a longer duration of action than endogenous TRH, this compound's mechanism of action involves the activation of TRH receptors, leading to the modulation of key neurotransmitter systems implicated in arousal and awareness. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting this compound's role in consciousness recovery, details its molecular signaling pathways, and outlines experimental protocols for its evaluation.
Introduction
Disorders of consciousness (DoC) following traumatic brain injury represent a significant clinical challenge with limited therapeutic options. This compound (also known as CG-3703 or NS-3) has emerged as a promising CNS-stimulating agent. As a TRH analog, it is designed for enhanced potency and metabolic stability, allowing for more sustained central nervous system activity. This document aims to provide a comprehensive technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound for DoC.
Preclinical Evidence
Animal Models of Concussion and Consciousness Assessment
Preclinical studies have primarily utilized rodent models of concussion to evaluate the efficacy of this compound. A commonly employed method is the weight-drop model, which induces a diffuse brain injury.[1][2] Consciousness in these models is often assessed by measuring the duration of the loss of the righting reflex (LRR), an innate reflex in which an animal placed on its back will quickly right itself to a prone position. The time taken to recover this reflex is a quantifiable measure of the duration of unconsciousness.
Efficacy in Preclinical Models
Studies in mice have shown that this compound significantly shortens the duration of unconsciousness following head concussion.
Table 1: Effect of this compound on Recovery from Concussion-Induced Unconsciousness in Mice
| Treatment Group | Dose (mg/kg, i.v.) | Outcome Measure | Result |
| This compound | 0.03 - 0.1 | Latency to recovery of righting reflex | Shortened |
| This compound | 0.1 | Latency to recovery of spontaneous motor activity | Shortened |
| TRH | Higher doses required | Latency to recovery of righting reflex | Shortened |
Source: Data extrapolated from a study on the effects of this compound on coma caused by head concussion in mice.
Experimental Protocol: Weight-Drop Induced Concussion and Righting Reflex Assessment in Mice
A standardized protocol for inducing a weight-drop concussion and assessing the righting reflex is outlined below.
Objective: To induce a mild traumatic brain injury and quantify the duration of unconsciousness.
Materials:
-
Male C57BL/6 mice (25-30g)
-
Weight-drop device with a guided, free-falling weight
-
Anesthesia (e.g., isoflurane)
-
Timer
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Positioning: Place the anesthetized mouse in a prone position on a foam bed under the weight-drop device. The head should be fixed in a position that allows for a midline impact.
-
Injury Induction: A guided weight is dropped from a predetermined height onto the skull, between the lambda and bregma sutures. The weight and height are calibrated to induce a mild TBI without causing skull fracture.
-
Immediate Post-Injury: Immediately after impact, the mouse is placed in a supine position.
-
Righting Reflex Assessment: Start a timer immediately after placing the mouse on its back. The time until the mouse fully rights itself (all four paws on the ground) is recorded as the righting reflex recovery time.
-
Monitoring: Following the recovery of the righting reflex, the animal should be monitored for any signs of distress.
Clinical Evidence
While extensive clinical trial data is limited, an early human study investigated the efficacy of this compound in patients with neurological disturbances.
Table 2: Clinical Study of this compound in Patients with Disturbed Consciousness
| Parameter | Details |
| Drug | This compound (CG-3703) |
| Dosage | 0.5 mg, administered over 14 days |
| Patient Population | Patients with neurological disturbances |
| Primary Outcome | Improvement in consciousness |
| Efficacy | 73% of patients showed improvement in consciousness |
Source: Information based on a human study of this compound in patients with neurological disturbances.
Mechanism of Action
This compound exerts its effects by binding to and activating TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. This activation ultimately leads to the stimulation of several neurotransmitter systems crucial for arousal and consciousness, including the cholinergic, noradrenergic, and dopaminergic systems.
TRH Receptor Signaling Pathway
The binding of this compound to the TRH receptor initiates a cascade of intracellular events:
Modulation of Neurotransmitter Systems
The activation of the TRH receptor signaling cascade by this compound leads to the downstream activation of key arousal-promoting neurotransmitter systems:
-
Cholinergic System: this compound enhances cholinergic neuronal activity, which is critical for attention, learning, and memory.
-
Noradrenergic System: Stimulation of noradrenergic neurons in the locus coeruleus by TRH analogs contributes to arousal and vigilance.
-
Dopaminergic System: this compound has been shown to indirectly stimulate dopamine release, which plays a role in motivation and motor control.
Experimental and Logical Workflow
The evaluation of this compound's efficacy in a preclinical setting typically follows a structured workflow.
References
Foundational Pharmacological Profile of Montirelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Montirelin (also known as CG-3703 or NS-3) is a potent, synthetic analogue of the endogenous neuropeptide, Thyrotropin-Releasing Hormone (TRH). Engineered for enhanced metabolic stability and central nervous system (CNS) activity, this compound exhibits a promising pharmacological profile for potential therapeutic applications in CNS disorders. This document provides a comprehensive technical overview of the foundational pharmacological studies of this compound, detailing its mechanism of action, receptor binding affinity, functional potency, and pharmacokinetic properties. Methodologies for key experimental procedures are described, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its core pharmacological characteristics.
Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by this compound upon binding to the TRH receptor is the activation of the Gq/11 protein pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the diverse physiological responses mediated by TRH and its analogues, including their effects on the central nervous system.
Furthermore, this compound has been shown to modulate central cholinergic and noradrenergic systems. Its analeptic (CNS stimulant) effects are believed to be mediated, at least in part, through the enhanced release of acetylcholine in key brain regions like the cortex and hippocampus.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound, based on preclinical studies.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Parameter | Value | Species | Tissue/System | Radioligand | Reference |
| Ki (nM) | 35.2 | Rat | Brain | [3H]-Me-TRH | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Route of Administration | Species | Reference |
| Elimination Half-life (t1/2) | 14.1 min | Intravenous (i.v.) | Rat | [1] |
Elimination Half-life (t1/2): The time required for the concentration of a drug in the body to be reduced by half.
Signaling Pathways and Experimental Workflows
This compound-Activated TRH Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to the TRH receptor.
Experimental Workflow for Pharmacological Characterization
The diagram below outlines a typical experimental workflow for the foundational pharmacological characterization of a TRH analogue like this compound.
Detailed Experimental Protocols
Radioligand Binding Assay for TRH Receptor Affinity
This protocol is a representative method for determining the binding affinity (Ki) of this compound for the TRH receptor in rat brain tissue.
Objective: To determine the inhibitory constant (Ki) of this compound for the TRH receptor by competitive displacement of a radiolabeled ligand.
Materials:
-
Tissue: Whole rat brain (minus cerebellum).
-
Radioligand: [3H]-Me-TRH (a stable TRH analogue).
-
Test Compound: this compound.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 2 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).
-
-
Equipment:
-
Homogenizer (e.g., Polytron).
-
Centrifuge (refrigerated).
-
Incubation bath.
-
Filtration manifold.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and vials.
-
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 48,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspension in fresh homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a series of tubes, add:
-
100 µL of the membrane preparation.
-
50 µL of [3H]-Me-TRH (at a final concentration near its Kd).
-
50 µL of varying concentrations of this compound (or buffer for total binding, and a high concentration of unlabeled TRH for non-specific binding).
-
-
Incubate the tubes at 4°C for 60 minutes.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters, pre-soaked in assay buffer.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [3H]-Me-TRH) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate Accumulation Assay
This protocol outlines a representative method to assess the functional potency (EC50) of this compound by measuring its ability to stimulate the production of inositol phosphates in a cell-based assay.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for stimulating inositol phosphate accumulation.
Materials:
-
Cell Line: A cell line expressing the TRH receptor (e.g., GH3 pituitary cells).
-
Reagents:
-
[3H]-myo-inositol.
-
Lithium Chloride (LiCl) solution.
-
Perchloric acid or Trichloroacetic acid.
-
Dowex AG1-X8 resin (formate form).
-
Formic acid and ammonium formate solutions.
-
-
Equipment:
-
Cell culture incubator.
-
Multi-well cell culture plates.
-
Chromatography columns.
-
Scintillation counter.
-
Procedure:
-
Cell Culture and Labeling:
-
Culture GH3 cells in appropriate media.
-
Label the cells by incubating with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.
-
-
Stimulation:
-
Wash the labeled cells and pre-incubate with a buffer containing LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by adding ice-cold perchloric acid or trichloroacetic acid.
-
Scrape the cells and collect the extracts.
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Apply the extracts to Dowex anion-exchange columns.
-
Wash the columns to remove free [3H]-inositol.
-
Elute the total [3H]-inositol phosphates with a high concentration of ammonium formate/formic acid.
-
Measure the radioactivity of the eluates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
In Vivo Microdialysis for Acetylcholine Release
This protocol provides a representative method for measuring the effect of this compound on acetylcholine release in the brain of freely moving rats.
Objective: To quantify the change in extracellular acetylcholine levels in a specific brain region following systemic administration of this compound.
Materials:
-
Animals: Adult male rats.
-
Equipment:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector (refrigerated).
-
HPLC system with electrochemical detection (HPLC-ECD).
-
-
Solutions:
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Acetylcholinesterase inhibitor (e.g., neostigmine) to be included in the aCSF to prevent acetylcholine degradation.
-
This compound solution for administration.
-
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF containing an acetylcholinesterase inhibitor at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound systemically (e.g., via intravenous or intraperitoneal injection).
-
Continue to collect dialysate samples for several hours post-administration.
-
-
Analysis of Acetylcholine:
-
Analyze the acetylcholine content in the dialysate samples using HPLC-ECD.
-
-
Data Analysis:
-
Quantify the acetylcholine concentration in each sample.
-
Express the post-injection acetylcholine levels as a percentage of the average baseline levels.
-
Analyze the time course of the effect of this compound on acetylcholine release.
-
Conclusion
The foundational pharmacological studies of this compound reveal it to be a potent TRH analogue with high affinity for TRH receptors in the brain. Its mechanism of action is consistent with the established TRH receptor signaling pathway, and it demonstrates the ability to modulate central cholinergic systems, which likely contributes to its CNS stimulant effects. The in vivo pharmacokinetic data, although limited, suggests a relatively short half-life, which, combined with its sustained receptor occupancy, indicates a complex pharmacokinetic/pharmacodynamic relationship. Further research is warranted to fully elucidate its functional potency (EC50) and to expand upon its pharmacokinetic profile and in vivo efficacy in various models of CNS disorders. The methodologies and data presented in this guide provide a solid foundation for such future investigations.
References
An In-depth Technical Guide to the Endocrine Effects of Montirelin Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montirelin (also known as CG-3703 or NS-3) is a synthetic analog of thyrotropin-releasing hormone (TRH) engineered for enhanced potency and duration of action, primarily targeting the central nervous system.[1] As a TRH analog, this compound interacts with TRH receptors, leading to the release of thyrotropin (TSH) and prolactin from the anterior pituitary gland.[1] This technical guide provides a comprehensive overview of the endocrine effects of this compound administration, summarizing available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways and workflows. The information presented is intended to support further research and drug development efforts related to this potent neuropeptide analog.
Introduction
Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide that plays a crucial role in regulating the hypothalamic-pituitary-thyroid axis. Beyond its primary endocrine function of stimulating the release of thyroid-stimulating hormone (TSH) and prolactin, TRH also acts as a neurotransmitter and neuromodulator in the central nervous system (CNS). The therapeutic potential of TRH is limited by its short biological half-life. This has led to the development of more stable and potent analogs, such as this compound.
This compound has demonstrated greater potency than TRH in CNS-related effects, showing promise in preclinical models for conditions such as disturbances of consciousness.[2] Understanding its endocrine profile is critical for its development as a therapeutic agent, as modulation of the pituitary-thyroid axis can have widespread physiological consequences. This guide will synthesize the available data on the endocrine effects of this compound, with a focus on its impact on TSH, prolactin, and growth hormone (GH).
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway activated upon receptor binding is the Gq/11 pathway.
TRH Receptor Signaling Cascade
Activation of the TRH receptor by this compound initiates a cascade of intracellular events:
-
G-protein Activation: The receptor-ligand complex activates the Gq/11 protein.
-
Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Downstream Effects: Activated PKC and elevated intracellular Ca2+ trigger the phosphorylation of various downstream proteins, leading to the synthesis and secretion of TSH and prolactin. The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also implicated in mediating some of the downstream effects of TRH receptor activation.[3][4]
Endocrine Effects of this compound Administration
As a potent TRH analog, this compound is expected to stimulate the release of TSH and prolactin. However, its unique pharmacological profile may lead to distinct effects compared to native TRH.
Effects on Thyrotropin (TSH) and Prolactin (PRL)
Direct quantitative data on the dose-response and time-course of this compound's effects on TSH and prolactin are limited in publicly available literature. However, studies on other TRH analogs can provide valuable insights. For instance, the synthetic N3im-methyl analogue of TRH (methyl-TRH) demonstrated a dose-related increase in serum TSH and PRL in euthyroid men following intravenous administration. A 100 µg dose of methyl-TRH elicited a maximum TSH response, while a 25 µg dose produced a maximum PRL response.
A study on this compound (CG-3703) in pseudopregnant rats revealed a dual and opposing effect on prolactin secretion. In vitro, this compound stimulated prolactin secretion from incubated pituitary glands in the presence of a moderate concentration of dopamine (5x10⁻⁸ M), but not in the absence or presence of a high concentration of dopamine (10⁻⁶ M). In vivo, this compound postponed the nocturnal prolactin peaks and blocked dopamine antagonist-induced prolactin secretion. These findings suggest that this compound has a direct stimulatory effect on pituitary lactotrophs, which is modulated by dopamine, and an indirect inhibitory effect, likely mediated by the release of dopamine from tuberoinfundibular neurons.
Table 1: Summary of Expected and Observed Effects of this compound on TSH and Prolactin
| Hormone | Expected Effect based on TRH agonism | Observed/Inferred Effects of this compound | Notes |
| TSH | Stimulation of release | Stimulation of release is expected, but quantitative data is lacking. | Potency and duration of effect may differ from TRH. |
| Prolactin | Stimulation of release | Dual effect: Direct stimulation (dopamine-modulated) and indirect inhibition (dopamine-mediated). | The net effect on prolactin levels may depend on the physiological state and dopamine tone. |
Effects on Growth Hormone (GH)
The effect of this compound on growth hormone secretion is not well-characterized. Research on related compounds has produced conflicting results. Some studies suggest that motilin, a gastrointestinal hormone with some structural similarity to ghrelin, can stimulate GH release in vitro from rat pituitary cells. However, other studies have shown that a motilin agonist, erythromycin, decreases circulating GH levels in normal human subjects. Ghrelin and other growth hormone secretagogues (GHSs) stimulate GH release through the GHS receptor, a different pathway from the TRH receptor. While some GHSs can cause a slight release of prolactin, their primary effect is on GH. Given that this compound acts on the TRH receptor, a significant direct effect on GH secretion is not expected, but potential indirect effects or cross-reactivity at high concentrations cannot be ruled out without further investigation.
Experimental Protocols
In Vivo Animal Studies
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [this compound hydrate (NS-3), a TRH analog, improved the disturbance of consciousness caused by head concussion and pentobarbital in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Montirelin Synthesis and Purification for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and purification of Montirelin, a thyrotropin-releasing hormone (TRH) analog, for research applications. The synthesis is based on a standard solid-phase peptide synthesis (SPPS) methodology using Fmoc chemistry. The subsequent purification protocol utilizes preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield high-purity this compound suitable for in vitro and in vivo studies. This guide also outlines the key signaling pathway of this compound and provides a comprehensive workflow for its synthesis and characterization.
Introduction
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH) with enhanced central nervous system (CNS) activity and metabolic stability compared to the native hormone.[1][2] As a tripeptide with the sequence pGlu-His-Pro-NH2, TRH plays a crucial role in the hypothalamic-pituitary-thyroid axis.[3] this compound's modifications are designed to increase its resistance to enzymatic degradation, thereby prolonging its therapeutic window for potential applications in neurological disorders.
This application note details a robust and reproducible method for the synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted technique for generating peptides with high purity and yield.[1] Following synthesis, a comprehensive purification protocol using preparative RP-HPLC is described to isolate this compound from cleavage cocktail remnants and synthesis-related impurities.
This compound Signaling Pathway
This compound, as a TRH analog, is expected to exert its biological effects by binding to and activating TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by TRH receptor activation involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Caption: this compound signaling pathway via the TRH receptor.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, 0.4-0.8 mmol/g |
| Fmoc-Pro-OH | Various | Peptide synthesis grade |
| Fmoc-His(Trt)-OH | Various | Peptide synthesis grade |
| pGlu-OH | Various | Peptide synthesis grade |
| HBTU | Various | Peptide synthesis grade |
| DIPEA | Various | Peptide synthesis grade |
| Piperidine | Various | Reagent grade |
| DMF | Various | Peptide synthesis grade |
| DCM | Various | ACS grade |
| TFA | Various | Reagent grade |
| TIS | Various | Reagent grade |
| Acetonitrile | Various | HPLC grade |
| Diethyl ether | Various | Anhydrous |
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is for a 0.1 mmol scale synthesis.
Workflow for this compound Solid-Phase Synthesis
Caption: Workflow for the solid-phase synthesis of this compound.
Protocol:
-
Resin Preparation: Swell 250 mg of Rink Amide MBHA resin (0.1 mmol) in 5 mL of DMF for 30 minutes in a peptide synthesis vessel. Drain the DMF.
-
Proline Coupling:
-
Dissolve Fmoc-Pro-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and add another 5 mL of 20% piperidine in DMF and shake for 15 minutes.
-
Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
-
Histidine Coupling:
-
Dissolve Fmoc-His(Trt)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
-
Fmoc Deprotection: Repeat step 3.
-
Pyroglutamic Acid Coupling:
-
Dissolve pGlu-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).
-
-
Final Washing and Drying: Wash the resin with methanol (3 x 5 mL) and dry under vacuum.
Cleavage and Deprotection
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water.
-
Add 5 mL of the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with 1 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).
-
Dry the crude peptide pellet under a stream of nitrogen and then under vacuum.
Purification by Preparative RP-HPLC
The crude this compound is purified by preparative reversed-phase HPLC.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-35% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
| Injection Volume | 1-5 mL (dissolved in Mobile Phase A) |
Protocol:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with >95% purity.
-
Lyophilize the pooled fractions to obtain pure this compound as a white powder.
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Technique | Expected Result |
| Analytical RP-HPLC | Single major peak with >95% purity |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺: 409.18 Da, Observed: 409.2 ± 0.2 Da |
Summary
This application note provides a comprehensive and detailed protocol for the synthesis and purification of this compound for research purposes. The use of standard Fmoc-based SPPS allows for the efficient and reliable production of the crude peptide. Subsequent purification by preparative RP-HPLC yields this compound with a high degree of purity, suitable for a wide range of research applications. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental process and the biological context of this compound. Researchers can adapt and optimize these protocols to suit their specific laboratory conditions and research needs.
References
In Vivo Experimental Protocol for Montirelin in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), exhibits potent central nervous system (CNS) stimulating effects with greater potency and a longer duration of action than native TRH.[1] As a TRH receptor agonist, this compound holds therapeutic potential for conditions requiring neuroprotection and cognitive enhancement, including recovery from concussion.[1] These application notes provide detailed in vivo experimental protocols for evaluating the efficacy of this compound in rodent models, focusing on its CNS stimulant, neuroprotective, and cognitive-enhancing properties. The following protocols are a synthesis of established methodologies for similar compounds and general preclinical screening procedures, adapted for the investigation of this compound.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative parameters for the proposed in vivo experiments with this compound in rodent models.
Table 1: Dosage and Administration
| Parameter | Mouse | Rat | Reference(s) |
| Animal Model | Swiss Webster, C57BL/6 | Sprague-Dawley, Wistar | [2] |
| Dosage Range (i.v.) | >125 mg/kg (for toxic effects) | >50 mg/kg (for toxic effects) | [2] |
| Dosage Range (i.m.) | >5 mg/kg (for toxic effects) | >5 mg/kg (for toxic effects) | |
| Proposed Efficacy Dosage (i.p. or s.c.) | 1 - 20 mg/kg | 1 - 20 mg/kg | N/A |
| Vehicle | Sterile Saline (0.9% NaCl) | Sterile Saline (0.9% NaCl) | N/A |
| Administration Volume | 5 - 10 mL/kg | 5 - 10 mL/kg | N/A |
Note: Efficacy dosages are extrapolated from toxicity data and typical dose ranges for CNS stimulants. Dose-response studies are recommended to determine the optimal therapeutic dose.
Table 2: Summary of Behavioral and Neurochemical Assays
| Experiment | Animal Model | Key Parameters Measured |
| Locomotor Activity | Mouse/Rat | Total distance traveled, rearing frequency, stereotypy counts |
| Forced Swim Test | Mouse/Rat | Immobility time, swimming time, climbing time |
| Elevated Plus Maze | Rat | Time spent in open/closed arms, number of entries into open/closed arms |
| Concussion Model | Mouse/Rat | Neurological Severity Score (NSS), cognitive function (e.g., Morris Water Maze) |
| Neurochemical Analysis | Rat | Levels of dopamine, serotonin, norepinephrine and their metabolites in prefrontal cortex, striatum, and hippocampus |
Experimental Protocols
Assessment of CNS Stimulant Effects: Locomotor Activity
This protocol assesses the stimulant effects of this compound by measuring spontaneous locomotor activity in an open field test.
Materials:
-
Open field arena (e.g., 40 x 40 x 30 cm for rats; 25 x 25 x 20 cm for mice) equipped with infrared beams or a video tracking system.
-
This compound solution
-
Vehicle (Sterile Saline)
-
Syringes and needles for administration
Procedure:
-
Habituation: Acclimate rodents to the testing room for at least 60 minutes before the experiment.
-
Administration: Administer this compound (1, 5, 10, 20 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Testing: 30 minutes post-injection, place the animal in the center of the open field arena.
-
Data Collection: Record locomotor activity for 30-60 minutes. Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and stereotyped behaviors.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound to the vehicle control group.
Evaluation of Antidepressant-like Activity: Forced Swim Test
The Forced Swim Test is a common model to screen for antidepressant-like effects.
Materials:
-
Glass cylinders (25 cm tall, 10 cm diameter for mice; 45 cm tall, 20 cm diameter for rats)
-
Water at 23-25°C
-
This compound solution
-
Vehicle (Sterile Saline)
-
Syringes and needles
Procedure:
-
Pre-test Session (for rats): On day 1, place each rat in the cylinder filled with water (30 cm deep) for 15 minutes. This session is for habituation and is not scored.
-
Administration: On day 2, administer this compound (1, 5, 10, 20 mg/kg, i.p.) or vehicle 60, 30, and 5 minutes before the test session (for rats) or once 30 minutes before the test (for mice).
-
Test Session: Place the animal in the cylinder with water (15 cm deep for mice; 30 cm for rats) for a 6-minute session.
-
Data Collection: Video record the session and score the last 4 minutes for immobility, swimming, and climbing behaviors.
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle control group using statistical analysis. A decrease in immobility time is indicative of an antidepressant-like effect.
Assessment of Anxiolytic-like Effects: Elevated Plus Maze
The Elevated Plus Maze is used to assess anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video camera and tracking software
-
This compound solution
-
Vehicle (Sterile Saline)
-
Syringes and needles
Procedure:
-
Habituation: Allow rats to acclimate to the testing room for at least 60 minutes.
-
Administration: Administer this compound (1, 5, 10, 20 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Testing: Place the rat in the center of the maze, facing an open arm.
-
Data Collection: Record the animal's behavior for 5 minutes. Measure the time spent in and the number of entries into the open and closed arms.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters suggests an anxiolytic-like effect.
Evaluation of Neuroprotective Effects in a Concussion Model
This protocol outlines a model of mild traumatic brain injury (mTBI) to evaluate the neuroprotective potential of this compound.
Materials:
-
Weight-drop injury device
-
Anesthesia (e.g., isoflurane)
-
This compound solution
-
Vehicle (Sterile Saline)
-
Behavioral testing apparatus (e.g., Morris Water Maze)
Procedure:
-
Induction of mTBI: Anesthetize the rodent. Secure the animal in the weight-drop apparatus and induce a mild TBI by dropping a guided weight onto the exposed skull.
-
Treatment: Administer this compound or vehicle (e.g., 10 mg/kg, i.p.) at a specified time post-injury (e.g., 30 minutes, and then daily for 7 days).
-
Neurological Assessment: Evaluate neurological deficits using a Neurological Severity Score (NSS) at various time points post-injury (e.g., 1h, 24h, 7 days).
-
Cognitive Assessment: At a later time point (e.g., 1-2 weeks post-injury), assess cognitive function using tasks such as the Morris Water Maze to evaluate spatial learning and memory.
-
Histological and Molecular Analysis: At the end of the study, euthanize the animals and collect brain tissue for analysis of neuronal damage, inflammation, and other relevant markers.
-
Data Analysis: Compare the neurological scores, cognitive performance, and histological outcomes between the this compound-treated and vehicle-treated groups.
Neurochemical Analysis of Brain Tissue
This protocol describes the analysis of key neurotransmitters in brain regions implicated in the actions of CNS stimulants.
Materials:
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS) system
-
Reagents for tissue homogenization and neurotransmitter extraction
-
Dissection tools
-
Centrifuge
Procedure:
-
Sample Collection: Following behavioral testing (or at a designated time after this compound administration), euthanize the rodents and rapidly dissect the brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus).
-
Tissue Preparation: Homogenize the brain tissue in an appropriate buffer (e.g., perchloric acid).
-
Extraction: Centrifuge the homogenates to precipitate proteins and collect the supernatant containing the neurotransmitters.
-
HPLC-MS/MS Analysis: Analyze the supernatant to quantify the levels of dopamine, serotonin, norepinephrine, and their metabolites (e.g., DOPAC, HVA, 5-HIAA).
-
Data Analysis: Compare neurotransmitter levels between this compound-treated and vehicle-treated animals to determine the neurochemical effects of the compound.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: TRH Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Behavioral Studies.
Caption: Workflow for Neurochemical Analysis.
References
Application Notes and Protocols for Montirelin in Preclinical Traumatic Brain Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by a complex cascade of secondary injury mechanisms including neuroinflammation, excitotoxicity, and oxidative stress. These secondary insults contribute to progressive neuronal damage and subsequent neurological deficits. Montirelin, a synthetic analog of thyrotropin-releasing hormone (TRH), has shown potential as a neuroprotective agent due to its enhanced potency and duration of action compared to endogenous TRH.[1] Like other TRH analogs, this compound is being investigated for its therapeutic benefits in various neurological conditions, including TBI.[2] Preclinical studies in mice have indicated that this compound can improve consciousness and recovery of motor activity following head concussion.[3]
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical TBI models. The included methodologies are designed to guide researchers in evaluating the neuroprotective efficacy of this compound and understanding its mechanisms of action.
Data Presentation
Table 1: this compound Administration Parameters in Preclinical TBI Models
| Parameter | Recommendation | Rationale/Reference |
| Animal Models | Controlled Cortical Impact (CCI), Lateral Fluid Percussion Injury (FPI) | These models are well-established and produce reproducible focal injuries relevant to clinical TBI.[4][5] |
| Species | Rodents (Rats, Mice) | Widely used in preclinical TBI research due to well-characterized behavioral and neurological outcomes. |
| Dosage Range | 0.03 - 1.0 mg/kg | Based on effective doses of this compound in concussion models and other TRH analogs in TBI studies. Dose-response studies are recommended. |
| Route of Administration | Intravenous (i.v.), Intraperitoneal (i.p.) | Intravenous administration ensures rapid bioavailability to the central nervous system. Intraperitoneal injection is a common and effective alternative in rodent studies. |
| Timing of Administration | 30 minutes to 1 hour post-TBI | Early administration is critical to target the acute phase of the secondary injury cascade. A therapeutic window of up to 24 hours has been suggested for TRH analogs. |
| Frequency of Administration | Single dose or repeated doses (e.g., daily for 3-7 days) | A single acute dose can target immediate secondary injury. Chronic dosing may be necessary to address sub-acute and chronic inflammatory and neurodegenerative processes. |
| Vehicle | Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) | Standard, inert vehicles for parenteral administration. |
Table 2: Key Outcome Measures for Assessing this compound Efficacy
| Outcome Category | Specific Test/Measure | Assessment Timepoints | Rationale/Reference |
| Neurological Function | Neurological Severity Score (NSS) or Modified Neurological Severity Score (mNSS) | 24h, 48h, 72h, and weekly post-TBI | Provides a composite score of motor, sensory, reflex, and balance deficits. |
| Beam Walk Test | Weekly post-TBI | Assesses fine motor coordination and balance. | |
| Rotarod Test | Weekly post-TBI | Measures motor coordination and endurance. | |
| Cognitive Function | Morris Water Maze (MWM) | 2-4 weeks post-TBI | Evaluates spatial learning and memory. |
| Novel Object Recognition (NOR) Test | 2-4 weeks post-TBI | Assesses recognition memory. | |
| Histopathology | Lesion Volume Measurement (e.g., with TTC or Cresyl Violet staining) | Endpoint (e.g., 4 weeks post-TBI) | Quantifies the extent of brain tissue damage. |
| Neuronal Loss/Survival (e.g., NeuN immunohistochemistry) | Endpoint | Measures the neuroprotective effect on neuronal populations. | |
| Biomarkers | Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) in brain tissue or CSF | 24h, 72h, 7 days post-TBI | Quantifies the anti-inflammatory effects of this compound. |
| Markers of Microglial Activation (e.g., Iba1 immunohistochemistry) | Endpoint | Assesses the modulation of the neuroinflammatory response. | |
| Brain-Derived Neurotrophic Factor (BDNF) levels | Endpoint | Evaluates the potential of this compound to promote neurotrophic support. |
Experimental Protocols
Protocol 1: Controlled Cortical Impact (CCI) Model and this compound Administration in Rats
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with isoflurane (4% for induction, 1.5-2% for maintenance). Secure the animal in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp and retract the soft tissues to expose the skull.
-
Perform a craniotomy (e.g., 5 mm diameter) over the parietal cortex, midway between the bregma and lambda sutures, keeping the dura intact.
-
-
Induction of TBI:
-
Use a pneumatic impactor with a 3 mm tip to induce a cortical contusion.
-
Set the impact parameters (e.g., velocity of 4 m/s, depth of 2 mm, dwell time of 150 ms) to create a moderate TBI.
-
-
This compound Administration:
-
At 30 minutes post-injury, administer this compound (e.g., 1.0 mg/kg) or vehicle intravenously via the tail vein.
-
-
Post-operative Care:
-
Suture the scalp incision and provide post-operative analgesia.
-
Monitor the animals for recovery from anesthesia and maintain body temperature.
-
-
Outcome Assessments:
-
Perform neurological and behavioral assessments at the timepoints specified in Table 2.
-
At the study endpoint, perfuse the animals and collect brain tissue for histological and biomarker analysis.
-
Protocol 2: Assessment of Neurological Function using the Neurological Severity Score (NSS)
-
Scoring System: The NSS is a 10-point scale that assesses motor function, alertness, and physiological behavior. A higher score indicates greater neurological impairment.
-
Tasks:
-
Motor Tests: Raising the rat by the tail (observing for flexion of limbs), walking on a floor (observing for gait abnormalities).
-
Sensory Tests: Placing and proprioceptive tests.
-
Beam Balance Tests: Balancing on beams of different widths.
-
Reflexes and Abnormal Movements: Pinna reflex, corneal reflex, startle reflex.
-
-
Procedure:
-
Habituate the animals to the testing environment before baseline assessment.
-
Conduct the tests in a quiet, well-lit room.
-
Score each task according to a pre-defined scale (typically 0 for normal function, 1 for partial deficit, and 2 for severe deficit).
-
The total NSS is the sum of the scores for all tasks.
-
Mandatory Visualizations
Caption: Experimental workflow for preclinical TBI studies with this compound.
Caption: Putative neuroprotective signaling pathways of this compound in TBI.
References
- 1. mdpi.com [mdpi.com]
- 2. Predictive pharmacokinetic-pharmacodynamic modeling of tumor growth kinetics in xenograft models after administration of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pre-Clinical Testing of Therapies for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TRH analog improves motor and cognitive recovery after traumatic brain injury in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Cell-Based Bioactivity Testing of Montirelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montirelin is a synthetic analogue of the thyrotropin-releasing hormone (TRH). As such, it is presumed to exert its biological effects through the TRH receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway associated with the TRH receptor is the Gq/11 pathway. Activation of this pathway by an agonist like this compound initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. IP3 is subsequently metabolized to the more stable inositol monophosphate (IP1).
The bioactivity of this compound can be quantitatively assessed by measuring these downstream signaling events. This document provides detailed protocols for two robust cell-based assays: a Calcium Mobilization Assay and an Inositol Monophosphate (IP1) Accumulation Assay.
Signaling Pathway
The activation of the TRH receptor by this compound triggers the Gq signaling cascade, leading to the production of second messengers IP3 and DAG, which in turn mediate the release of intracellular calcium.
Data Presentation
The following table summarizes representative quantitative data for TRH receptor ligands. These values can be used as a benchmark for assessing the bioactivity of this compound.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for Ca²⁺ release |
| This compound | 35.2[1] | To be determined by user |
| TRH (Thyrotropin-Releasing Hormone) | ~36[2] | 5.0[2] |
Experimental Protocols
Recommended Cell Line
Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human TRH receptor (TRH1) are recommended for these assays.[2][3]
Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium following the activation of the TRH receptor by this compound. The use of a no-wash fluorescent dye like Fluo-4 NW simplifies the protocol and makes it amenable to high-throughput screening.
Experimental Workflow
Detailed Methodology
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human TRH receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluo-4 NW Calcium Assay Kit
-
This compound
-
TRH (as a positive control)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating:
-
One day prior to the assay, seed the TRH receptor-expressing cells into a 96-well black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye loading solution according to the manufacturer's instructions.
-
Carefully remove the cell culture medium from the wells.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 30 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and TRH in a suitable solvent (e.g., DMSO or assay buffer).
-
Perform a serial dilution of the compounds in assay buffer to create a range of concentrations for generating a dose-response curve.
-
-
Fluorescence Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Program the instrument to perform a baseline reading for 10-20 seconds, followed by the automated injection of 25 µL of the compound dilutions.
-
Continue to measure the fluorescence signal for at least 60-120 seconds after compound addition to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound and TRH.
-
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream metabolite in the Gq signaling pathway. The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a competitive immunoassay that is highly sensitive and suitable for HTS.
Experimental Workflow
Detailed Methodology
Materials:
-
HEK293 or CHO-K1 cells stably expressing the human TRH receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
384-well white, solid-bottom cell culture plates
-
HTRF IP-One Gq Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer)
-
This compound
-
TRH (as a positive control)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Plating:
-
The day before the assay, seed the TRH receptor-expressing cells into a 384-well white plate at a density of 5,000-15,000 cells per well in 20 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Compound Preparation and Cell Stimulation:
-
Prepare serial dilutions of this compound and TRH in the stimulation buffer provided in the kit (which contains LiCl to inhibit IP1 degradation).
-
On the day of the assay, remove the culture medium from the cell plate.
-
Add 10 µL of the compound dilutions to the respective wells.
-
For the standard curve, add the prepared IP1 standards to separate wells.
-
Incubate the plate at 37°C for the optimized stimulation time (typically 30-60 minutes).
-
-
Lysis and Detection:
-
Prepare the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the kit manufacturer's instructions.
-
Add 5 µL of the IP1-d2 conjugate to all wells.
-
Add 5 µL of the anti-IP1 antibody-Cryptate to all wells.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Use the IP1 standard curve to convert the HTRF ratio of the samples to IP1 concentrations.
-
Plot the IP1 concentration against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for this compound and TRH.
-
References
Application Note: Quantification of Montirelin in Plasma Samples using a Generic LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a general framework for the quantitative analysis of Montirelin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While a specific validated method for this compound is not publicly available, this document outlines a representative protocol based on established methodologies for the analysis of similar peptide-based therapeutics in biological matrices. The described method utilizes a protein precipitation sample preparation procedure followed by reversed-phase ultra-high-performance liquid chromatography (UPLC) coupled to a tandem quadrupole mass spectrometer. This document is intended to serve as a starting point for researchers, scientists, and drug development professionals to develop and validate a robust and sensitive assay for the quantification of this compound in plasma for pharmacokinetic and other studies.
Introduction
This compound is a synthetic analogue of thyrotropin-releasing hormone (TRH). As a TRH analogue, it is expected to exert its biological effects through the TRH receptor. Accurate quantification of this compound in plasma is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies during drug development. LC-MS/MS offers high sensitivity and selectivity, making it the preferred platform for the bioanalysis of drugs and their metabolites in complex biological fluids like plasma. This application note details a generic yet comprehensive protocol that can be adapted and validated for the specific quantification of this compound.
Signaling Pathway of this compound
This compound, as a thyrotropin-releasing hormone (TRH) analogue, exerts its effects by binding to the TRH receptor, a G protein-coupled receptor (GPCR). The primary signaling pathway initiated by the activation of the TRH receptor involves the Gq/11 protein.[1][2][3] This G protein, in turn, activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC). These signaling events can lead to the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses.
This compound Signaling Pathway
Experimental Protocols
The following protocols are provided as a general guideline and will require optimization for this compound.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting small molecules from plasma.
Materials:
-
Human plasma (or other relevant species)
-
This compound analytical standard
-
Internal standard (IS) - a stable isotope-labeled version of this compound is ideal
-
Acetonitrile (ACN) with 0.1% formic acid (FA), chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 4°C and >12,000 x g
Procedure:
-
Spike 50 µL of blank plasma with the appropriate concentration of this compound for calibration standards and quality control (QC) samples.
-
Add 50 µL of plasma sample, calibration standard, or QC to a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 200 µL of chilled ACN with 0.1% FA to each tube.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA).
-
Vortex for 30 seconds and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
An ultra-high-performance liquid chromatography (UPLC) system.
Typical UPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Example UPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 0.5 | 98 | 2 |
| 2.5 | 5 | 95 |
| 3.0 | 5 | 95 |
| 3.1 | 98 | 2 |
| 4.0 | 98 | 2 |
Mass Spectrometry
Instrumentation:
-
A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS. A precursor ion and at least two product ions should be identified for each compound. |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Data Presentation
The following tables present example quantitative data for a hypothetical peptide assay to illustrate typical performance characteristics. These values are not specific to this compound and must be determined experimentally.
Table 2: Example Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Peptide X | 0.1 - 100 | > 0.995 | 1/x² |
Table 3: Example Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | < 15% | ± 15% | < 15% | ± 15% |
| Low | 0.3 | < 10% | ± 10% | < 10% | ± 10% |
| Medium | 5 | < 10% | ± 10% | < 10% | ± 10% |
| High | 80 | < 10% | ± 10% | < 10% | ± 10% |
Table 4: Example Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 80 | 85 - 115 | 85 - 115 |
Experimental Workflow Visualization
LC-MS/MS Experimental Workflow
Conclusion
This application note provides a foundational protocol for the quantification of this compound in plasma using LC-MS/MS. The described methods for sample preparation, chromatography, and mass spectrometry, along with the principles of method validation, offer a comprehensive guide for developing a reliable bioanalytical assay. Researchers should perform specific optimization and full validation of the method to ensure its suitability for their intended application in pharmacokinetic and other research studies.
References
Application Notes and Protocols for Montirelin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montirelin is a synthetic analogue of the thyrotropin-releasing hormone (TRH).[1] Like TRH, it exerts its biological effects by binding to and activating TRH receptors, which are G protein-coupled receptors (GPCRs).[2][3][4] The primary receptor subtype involved is the TRH receptor type 1 (TRH-R1).[5] Upon binding, the receptor activates the Gq/11 signaling pathway, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels.
Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with their target receptors. These assays allow for the determination of key pharmacological parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled ligands. This document provides detailed protocols for conducting saturation and competition binding assays for the this compound receptor, along with guidelines for data analysis.
Signaling Pathway
The binding of this compound to the TRH receptor initiates a well-characterized signaling cascade. The diagram below illustrates the key steps in the Gq/11 signaling pathway activated by this compound.
Caption: this compound-activated TRH receptor signaling pathway.
Experimental Protocols
Materials and Reagents
-
Receptor Source: Membranes from cell lines stably expressing the human TRH receptor (e.g., HEK293, CHO, AtT20) or rat brain tissue. Pancreatic beta-cell lines such as INS-1 and betaTC-6 also express the TRH receptor.
-
Radioligand: [³H]-methyl-histidine TRH ([³H]Me-TRH).
-
Unlabeled Ligands: this compound, TRH (for non-specific binding determination), and other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. A protease inhibitor cocktail should be added to the lysis buffer during membrane preparation.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A commercially available cocktail suitable for liquid scintillation counting.
-
Glass Fiber Filters: GF/B or GF/C type, pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Equipment: Homogenizer, refrigerated centrifuge, cell harvester, liquid scintillation counter, 96-well plates.
Experimental Workflow
The general workflow for a radioligand binding assay involves membrane preparation, incubation of membranes with radioligand and test compounds, separation of bound and free radioligand by filtration, and quantification of bound radioactivity.
Caption: General workflow for the this compound receptor binding assay.
Membrane Preparation
-
Harvest cells or dissect tissue and place in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, protease inhibitor cocktail).
-
Homogenize the cells/tissue using a suitable homogenizer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3-5 minutes) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation step.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).
-
Prepare a series of dilutions of the radioligand ([³H]Me-TRH) in assay buffer. A typical concentration range would be 0.1 to 20 nM.
-
In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding and non-specific binding.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the appropriate [³H]Me-TRH dilution, and 150 µL of the membrane preparation (typically 50-100 µg of protein).
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled TRH (e.g., 10 µM), 50 µL of the appropriate [³H]Me-TRH dilution, and 150 µL of the membrane preparation.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the incubation by rapid filtration through pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.
-
Prepare a series of dilutions of the unlabeled test compound (e.g., this compound) in assay buffer.
-
In a 96-well plate, set up triplicate wells for each concentration of the test compound, as well as wells for total binding and non-specific binding.
-
Assay Wells: Add 50 µL of the appropriate test compound dilution, 50 µL of a fixed concentration of [³H]Me-TRH (typically at or below its Kd value), and 150 µL of the membrane preparation.
-
Total Binding Wells: Add 50 µL of assay buffer, 50 µL of the fixed concentration of [³H]Me-TRH, and 150 µL of the membrane preparation.
-
Non-specific Binding (NSB) Wells: Add 50 µL of a high concentration of unlabeled TRH (e.g., 10 µM), 50 µL of the fixed concentration of [³H]Me-TRH, and 150 µL of the membrane preparation.
-
Follow steps 5-9 from the Saturation Binding Assay protocol.
Data Analysis
Saturation Binding Data
-
Calculate Specific Binding: For each concentration of radioligand, subtract the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.
-
Data Plotting: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis).
-
Non-linear Regression: Analyze the data using a non-linear regression curve fit for a one-site binding hyperbola. The equation is: Y = (Bmax * X) / (Kd + X).
-
Determine Kd and Bmax: The analysis will yield the equilibrium dissociation constant (Kd) in nM and the maximum number of binding sites (Bmax) in fmol/mg protein.
| Parameter | Description | Units |
| Kd | Equilibrium dissociation constant; a measure of the radioligand's affinity for the receptor. A lower Kd indicates higher affinity. | nM |
| Bmax | Maximum number of binding sites; represents the density of the receptor in the sample. | fmol/mg protein |
Competition Binding Data
-
Calculate Percent Specific Binding: For each concentration of the test compound, calculate the percentage of specific binding relative to the total specific binding (in the absence of the competitor).
-
Data Plotting: Plot the percent specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).
-
Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand determined from the saturation binding assay.
| Parameter | Description | Units |
| IC50 | The concentration of a competitor that inhibits 50% of the specific binding of the radioligand. | nM |
| Ki | Inhibitory constant; a measure of the competitor's affinity for the receptor. A lower Ki indicates higher affinity. | nM |
Example Data
The following table presents previously reported binding affinities for this compound and a related TRH analogue, taltirelin, at the rat brain TRH receptor.
| Compound | Ki (nM) |
| This compound | 35.2 |
| Taltirelin | 311 |
These values can serve as a reference for expected outcomes when performing competition binding assays with these compounds.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for conducting radioligand binding assays to characterize the interaction of this compound and other compounds with the TRH receptor. Accurate determination of binding affinities is crucial for understanding the pharmacological profile of novel drug candidates and for their further development. Adherence to these detailed methodologies and proper data analysis will ensure the generation of reliable and reproducible results.
References
- 1. Brain receptor binding characteristics and pharmacokinetic-pharmacodynamic analysis of thyrotropin-releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thyrotropin-releasing hormone receptor - Wikipedia [en.wikipedia.org]
- 4. Thyrotropin-releasing hormone and its receptors--a hypothesis for binding and receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of thyrotropin-releasing hormone receptor in immortalized beta-cell lines and rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Montirelin's Effects in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montirelin, a thyrotropin-releasing hormone (TRH) analog, holds therapeutic potential for various neurological disorders. Understanding its mechanism of action within the central nervous system is crucial for its development and clinical application. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the cellular and molecular effects of this compound in brain tissue. These application notes provide a detailed protocol for utilizing IHC to detect the activation of the TRH receptor signaling pathway and subsequent neuronal activation following this compound administration.
Principle
This compound, like TRH, binds to and activates TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade initiated by TRH receptor activation involves the Gq/11 protein, leading to the activation of Phospholipase Cβ (PLCβ). Activated PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to diverse cellular responses. A common marker for neuronal activation resulting from such signaling cascades is the expression of the immediate early gene c-Fos.[1]
This protocol outlines the use of immunohistochemistry to detect key markers of this pathway:
-
Gαq/11: The alpha subunit of the G-protein coupled to the TRH receptor.
-
Phosphorylated PLCβ (p-PLCβ): The activated form of Phospholipase Cβ.
-
Protein Kinase C (PKC): A key downstream effector enzyme.
-
c-Fos: A marker of neuronal activation.
Signaling Pathway
The following diagram illustrates the TRH receptor signaling pathway activated by this compound.
Caption: this compound signaling pathway in brain tissue.
Experimental Workflow
The following diagram outlines the major steps of the immunohistochemistry protocol.
Caption: Immunohistochemistry experimental workflow.
Detailed Experimental Protocol
This protocol is designed for formalin-fixed, paraffin-embedded brain tissue sections.
1. Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Primary Antibodies (see Table 1)
-
Biotinylated Secondary Antibody (species appropriate for the primary antibody)
-
Avidin-Biotin Complex (ABC) Reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin
-
Mounting Medium
-
Microscope slides
-
Coplin jars
-
Humidified chamber
-
Microwave or water bath for antigen retrieval
Table 1: Recommended Primary Antibodies
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Gαq/11 | Rabbit | 1:200 - 1:500 | Abcam (abXXXXX) |
| Phospho-PLCβ (Ser1105) | Mouse | 1:100 - 1:250 | Cell Signaling Technology (XXXX) |
| Protein Kinase C (pan) | Rabbit | 1:250 - 1:500 | Santa Cruz Biotechnology (sc-XXXX) |
| c-Fos | Rabbit | 1:500 - 1:1000 | Cell Signaling Technology (XXXX) |
2. Tissue Preparation
-
Perfusion and Fixation: Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA in PBS. Post-fix the brain in 4% PFA overnight at 4°C.
-
Dehydration and Embedding: Dehydrate the brain tissue through a graded series of ethanol and clear in xylene. Embed the tissue in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on charged microscope slides.
3. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Citrate Buffer (pH 6.0).
-
Heat in a microwave (e.g., 700W for 10-15 minutes) or a water bath (95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Blocking:
-
Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in PBS for 10 minutes (for chromogenic detection).
-
Rinse with PBS.
-
Incubate sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the desired concentration.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 1-2 hours at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
Develop the signal using a DAB substrate kit according to the manufacturer's instructions. Monitor the color development under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
4. Counterstaining and Mounting
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
5. Analysis
-
Examine the slides under a light microscope. Positive staining will appear as a brown precipitate at the site of the target antigen.
-
Capture images using a digital camera attached to the microscope.
-
Quantify the staining intensity or the number of positive cells using image analysis software (e.g., ImageJ).
Data Presentation
Quantitative data from the IHC analysis can be summarized in tables for clear comparison between treatment groups (e.g., Vehicle vs. This compound).
Table 2: Quantification of Gαq/11 Immunoreactivity
| Treatment Group | Brain Region | Mean Staining Intensity (Arbitrary Units) | % Positive Cells |
| Vehicle | Cortex | ||
| Hippocampus | |||
| This compound (Dose 1) | Cortex | ||
| Hippocampus | |||
| This compound (Dose 2) | Cortex | ||
| Hippocampus |
Table 3: Quantification of Phospho-PLCβ Immunoreactivity
| Treatment Group | Brain Region | Mean Staining Intensity (Arbitrary Units) | % Positive Cells |
| Vehicle | Cortex | ||
| Hippocampus | |||
| This compound (Dose 1) | Cortex | ||
| Hippocampus | |||
| This compound (Dose 2) | Cortex | ||
| Hippocampus |
Table 4: Quantification of Protein Kinase C Immunoreactivity
| Treatment Group | Brain Region | Mean Staining Intensity (Arbitrary Units) | % Positive Cells |
| Vehicle | Cortex | ||
| Hippocampus | |||
| This compound (Dose 1) | Cortex | ||
| Hippocampus | |||
| This compound (Dose 2) | Cortex | ||
| Hippocampus |
Table 5: Quantification of c-Fos Positive Nuclei
| Treatment Group | Brain Region | Number of c-Fos Positive Nuclei per mm² |
| Vehicle | Cortex | |
| Hippocampus | ||
| This compound (Dose 1) | Cortex | |
| Hippocampus | ||
| This compound (Dose 2) | Cortex | |
| Hippocampus |
Troubleshooting
-
High Background: Insufficient blocking, primary antibody concentration too high, or incomplete washing.
-
Weak or No Signal: Primary antibody not effective, insufficient antigen retrieval, or low target protein expression.
-
Non-specific Staining: Cross-reactivity of primary or secondary antibodies. Use appropriate controls, including isotype controls and omission of the primary antibody.
These detailed protocols and application notes provide a robust framework for investigating the effects of this compound in brain tissue, enabling researchers to gain valuable insights into its neuropharmacological properties.
References
Application Note: A Sensitive and Robust LC-MS/MS Method for the Pharmacokinetic Assessment of Montirelin
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Montirelin, a motilin receptor agonist, in plasma. The robust and reproducible methodology detailed herein is suitable for pharmacokinetic (PK) studies in drug development. The protocol includes a straightforward plasma sample preparation, optimized chromatographic separation, and specific mass spectrometric detection. All quantitative data is presented in clear, structured tables, and the experimental workflow is visualized using a diagram. Additionally, a diagram of the putative signaling pathway of this compound is provided.
Introduction
This compound is a peptide-based motilin receptor agonist that has been investigated for its potential therapeutic applications. To thoroughly evaluate its efficacy and safety profile, a comprehensive understanding of its pharmacokinetic properties is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of drugs in complex biological matrices.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in plasma, which can be readily implemented in a research or drug development laboratory.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Reagents and Materials:
-
Blank plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Stable isotope-labeled this compound (SIL-Montirelin) as an internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
-
Procedure:
-
Thaw plasma samples, calibration standards (CS), and quality control (QC) samples on ice.
-
To 100 µL of plasma sample, CS, or QC, add 10 µL of SIL-Montirelin working solution (concentration to be optimized). Vortex briefly.
-
Add 300 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 10 µL of the extract into the LC-MS/MS system.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | Hypothetical [M+nH]n+ | Hypothetical fragment | To be optimized |
| SIL-Montirelin (IS) | Hypothetical [M+nH]n+ | Hypothetical fragment | To be optimized |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 150 L/hr
-
Data Presentation
Method Validation Summary
The hypothetical LC-MS/MS method was validated according to regulatory guidelines. The validation parameters are summarized below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% bias) | -7.8% to 6.5% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Hypothetical Pharmacokinetic Data
The validated method was applied to a hypothetical pharmacokinetic study in rats following a single intravenous (IV) and oral (PO) administration of this compound. The key pharmacokinetic parameters are presented below.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Mean ± SD, n=6)
| Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 850.2 ± 95.7 | 450.6 ± 65.3 |
| Tmax (h) | 0.08 | 1.0 |
| AUC₀₋t (ng*h/mL) | 1235.4 ± 150.8 | 2470.8 ± 301.5 |
| AUC₀₋inf (ng*h/mL) | 1250.1 ± 155.2 | 2510.3 ± 310.6 |
| t₁/₂ (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| Cl (L/h/kg) | 0.8 ± 0.1 | - |
| Vd (L/kg) | 2.9 ± 0.5 | - |
| F (%) | - | 40.1 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀₋inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Terminal half-life; Cl: Clearance; Vd: Volume of distribution; F: Bioavailability.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Putative signaling pathway of this compound via the motilin receptor.
Conclusion
The hypothetical LC-MS/MS method presented provides a framework for a sensitive, selective, and reliable approach for the quantification of this compound in plasma. This methodology is well-suited for supporting pharmacokinetic studies in a preclinical setting. The straightforward sample preparation and rapid chromatographic runtime allow for high-throughput analysis, which is crucial in drug development. The detailed protocol and established parameters can serve as a strong starting point for the validation and implementation of a bioanalytical method for this compound or other similar peptide-based motilin receptor agonists.
References
Troubleshooting & Optimization
Optimizing Montirelin dose-response curves in cell culture experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Montirelin dose-response curves in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an analogue of the thyrotropin-releasing hormone (TRH).[1] It acts as an agonist at TRH receptors, which are G protein-coupled receptors (GPCRs). Upon binding, this compound is expected to activate the Gq alpha subunit, initiating a signaling cascade that involves the activation of phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger that mediates various cellular responses.[2][3]
Q2: Which cell lines are suitable for this compound dose-response experiments?
A2: The choice of cell line is critical and depends on the expression of the TRH receptor. Commonly used cell lines for studying TRH receptor signaling include pituitary-derived cell lines (e.g., GH3, AtT-20) and recombinant cell lines engineered to overexpress the human TRH receptor (e.g., HEK-293/TRH-R, CHO-K1/TRH-R). It is essential to verify TRH receptor expression and functionality in your chosen cell line before initiating dose-response experiments.
Q3: What is a typical starting concentration range for this compound in a dose-response assay?
A3: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its potency. Based on the activity of other TRH analogues, a starting range of 100 pM to 10 µM is recommended. A logarithmic serial dilution is typically performed to generate a comprehensive dose-response curve. The effective concentration (EC50) for similar peptides can be in the low nanomolar range.[4]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is a peptide and should be handled with care to avoid degradation. It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in a suitable solvent such as sterile, nuclease-free water or a buffer like PBS. To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium.
Q5: What are the key controls to include in a this compound dose-response experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., water or PBS) to account for any solvent-induced effects.
-
Untreated Control: Cells that are not exposed to this compound or the vehicle.
-
Positive Control: A known agonist of the TRH receptor to confirm that the signaling pathway is responsive in your cell system.
-
Negative Control: A cell line that does not express the TRH receptor to confirm the specificity of the this compound effect.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No response or a very weak response to this compound | 1. Low or no TRH receptor expression in the cell line. 2. Inactive this compound peptide due to improper storage or handling. 3. Suboptimal assay conditions (e.g., incubation time, cell density).[5] | 1. Verify TRH receptor expression using techniques like qPCR, Western blot, or flow cytometry. 2. Use a fresh aliquot of this compound and handle it according to the manufacturer's instructions. 3. Optimize assay parameters by performing a time-course experiment and testing different cell seeding densities. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during compound addition. 3. Edge effects in the microplate due to evaporation. | 1. Ensure a homogeneous single-cell suspension before and during seeding. 2. Use calibrated pipettes and be consistent with your pipetting technique. 3. Avoid using the outer wells of the microplate or fill them with sterile PBS to maintain humidity. |
| Inconsistent or non-reproducible dose-response curves | 1. Cell line instability or high passage number leading to altered receptor expression. 2. Variability in reagent quality (e.g., serum, media). 3. Mycoplasma contamination. | 1. Use cells from a low-passage, authenticated stock. 2. Use consistent lots of reagents and pre-test new batches of serum. 3. Regularly test your cell cultures for mycoplasma contamination. |
| High background signal in the assay | 1. Autofluorescence of the compound or assay reagents. 2. Non-specific binding of this compound. 3. High basal activity of the signaling pathway in the chosen cell line. | 1. Run a control plate with this compound in cell-free medium to check for autofluorescence. 2. Include a non-specific binding control by adding a high concentration of a known TRH receptor antagonist. 3. Consider using a different cell line with lower basal signaling or using serum-free medium during the stimulation period. |
Experimental Protocols
Protocol 1: Cell Preparation for this compound Dose-Response Assay
-
Cell Seeding:
-
Culture cells expressing the TRH receptor in appropriate growth medium until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to minimize receptor damage.
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Viability should be >95%.
-
Dilute the cell suspension to the optimal seeding density (empirically determined for each cell line, typically 10,000-40,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a clear-bottom, black-walled 96-well plate suitable for fluorescence assays.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Protocol 2: this compound Treatment and Calcium Flux Assay
This protocol describes a common method for measuring this compound-induced intracellular calcium release using a fluorescent calcium indicator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Often, an organic anion transporter inhibitor like probenecid is included to prevent dye leakage from the cells.
-
Carefully remove the growth medium from the wells.
-
Add 100 µL of the dye-loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
This compound Preparation and Addition:
-
During the dye-loading incubation, prepare a 10X serial dilution of this compound in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Include a vehicle control and a positive control (e.g., a known TRH agonist).
-
-
Measurement of Calcium Flux:
-
After the dye-loading incubation, wash the cells gently with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Set the instrument to measure fluorescence at the appropriate wavelengths for the chosen calcium indicator (e.g., excitation ~485 nm, emission ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Inject 20 µL of the 10X this compound dilutions into the respective wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for a period of 1-3 minutes to capture the transient calcium signal.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, Hill slope, and maximum response.
-
Quantitative Data Summary
The following tables provide representative data for optimizing a this compound dose-response experiment. These values are illustrative and should be optimized for your specific experimental conditions.
Table 1: Recommended Starting Concentrations for this compound Dose-Response Curve
| Concentration Point | Concentration (M) | Log Concentration (M) |
| 1 | 1.00E-05 | -5.00 |
| 2 | 1.00E-06 | -6.00 |
| 3 | 1.00E-07 | -7.00 |
| 4 | 1.00E-08 | -8.00 |
| 5 | 1.00E-09 | -9.00 |
| 6 | 1.00E-10 | -10.00 |
| 7 | 1.00E-11 | -11.00 |
| 8 | 1.00E-12 | -12.00 |
| Vehicle Control | 0 | N/A |
| Positive Control | (e.g., 1 µM TRH) | N/A |
Table 2: Example EC50 Values for TRH Receptor Agonists in Different Cell Lines
| Compound | Cell Line | Assay Type | Reported EC50 (nM) |
| TRH | GH3 | IP1 Accumulation | 1.2 |
| This compound (Hypothetical) | HEK293/TRH-R | Calcium Flux | 0.5 - 5.0 |
| Taltirelin | CHO/TRH-R | Reporter Gene | 3.7 |
Visualizations
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Montirelin precipitation when diluting from DMSO stock
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Montirelin. The information provided is designed to address specific issues that may be encountered during experimental procedures, with a focus on preventing precipitation when diluting from a Dimethyl Sulfoxide (DMSO) stock solution.
Troubleshooting Guide: Preventing this compound Precipitation
Problem: this compound precipitates out of solution when diluting a DMSO stock into an aqueous buffer or cell culture medium.
Potential Causes and Solutions:
Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous environment is a common issue for many hydrophobic or poorly soluble peptides. This phenomenon, often referred to as "salting out," occurs when the peptide is rapidly transferred from a favorable organic solvent (DMSO) to a less favorable aqueous one, leading to aggregation and precipitation. The solubility of this compound, like other peptides, is influenced by its physicochemical properties, the pH of the aqueous solution, and the dilution technique employed.
Physicochemical Properties of this compound:
Step-by-Step Troubleshooting Workflow:
The following workflow provides a systematic approach to troubleshooting and preventing this compound precipitation.
Figure 1. A stepwise workflow for troubleshooting this compound precipitation.
1. Optimize Dilution Technique:
-
Slow, Dropwise Addition: Instead of pipetting the DMSO stock directly into the bulk aqueous solution, add the DMSO stock drop-by-drop to the vortexing or stirring aqueous buffer. This gradual introduction helps to avoid localized high concentrations of this compound that can trigger precipitation.
-
Sonication: After dilution, sonicating the solution for a few minutes can help to break up small aggregates and improve solubility. Use a bath sonicator to avoid heating the sample.
2. Adjust the pH of the Aqueous Buffer:
Since the estimated isoelectric point (pI) of this compound is in the weakly acidic to neutral range, adjusting the pH of the aqueous buffer away from this range can increase its net charge and improve solubility.
-
For a more acidic buffer (pH < 5.5): The imidazole ring of histidine will be protonated, resulting in a net positive charge on the this compound molecule.
-
For a more basic buffer (pH > 7.0): The imidazole ring will be deprotonated, and other groups may contribute to a net negative charge, enhancing solubility.
Experimental Protocol: pH Adjustment Test
-
Prepare several small aliquots of your aqueous buffer (e.g., PBS, TRIS).
-
Adjust the pH of these aliquots to a range of values (e.g., pH 4.5, 5.5, 7.4, 8.5).
-
Prepare a fresh dilution of your this compound DMSO stock into each of the pH-adjusted buffers, using the optimized dropwise addition method.
-
Visually inspect for precipitation immediately and after a short incubation period (e.g., 15-30 minutes) at room temperature.
3. Reduce the Final Concentration:
The precipitation issue may be concentration-dependent. If a high final concentration of this compound is not critical for your experiment, simply reducing the target concentration may resolve the problem.
4. Modify the Solvent System:
If the above steps are not sufficient, consider modifying the solvent system. However, be mindful of the compatibility of any co-solvents with your experimental system, especially in cell-based assays.
-
Increase the percentage of DMSO: While it is generally recommended to keep the final DMSO concentration below 0.5% in cell cultures to avoid cytotoxicity, some cell lines can tolerate higher concentrations. If your experiment allows, a slightly higher final DMSO concentration (e.g., 1-5%) may keep this compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use of a different co-solvent: In some cases, other organic solvents like ethanol or a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.1%) can aid in solubility. Extensive validation is required to ensure these additives do not interfere with your assay.
5. Perform a Systematic Solubility Test:
To definitively determine the optimal conditions for solubilizing this compound, a systematic solubility test is recommended.
Experimental Protocol: this compound Solubility Test
-
Prepare a high-concentration this compound stock in 100% DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers with varying pH (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
Create a dilution series of the this compound DMSO stock in each of the prepared aqueous buffers to achieve a range of final this compound concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM).
-
For each dilution, also create a gradient of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 5%).
-
Incubate the solutions at the experimental temperature (e.g., room temperature, 37°C) for a set period (e.g., 1 hour).
-
Visually inspect each solution for any signs of precipitation (cloudiness, visible particles).
-
Optional: Quantify the soluble this compound in the supernatant after centrifugation using techniques like HPLC or UV-Vis spectroscopy for a more precise determination of solubility limits.
The results of this test will provide a clear understanding of the solubility boundaries of this compound under different pH and DMSO concentrations, allowing you to select the optimal conditions for your experiments.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Final DMSO Concentration | < 0.5% for most cell-based assays | Some cell lines may tolerate higher concentrations, but this should be validated. Always include a vehicle control. |
| pH of Aqueous Buffer | < 5.5 or > 7.0 | The estimated pI of this compound is in the weakly acidic to neutral range. Adjusting the pH away from the pI increases solubility. |
| Working Concentration | As low as experimentally feasible | Precipitation is often concentration-dependent. |
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting this compound precipitation can be visualized as a logical flow, starting from the initial problem and branching into different potential solutions.
Figure 2. Logical decision tree for preventing this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent for this compound?
A1: Based on its nature as a modified peptide, 100% DMSO is a good initial solvent for preparing a concentrated stock solution.
Q2: What is the maximum recommended concentration for a this compound DMSO stock solution?
A2: It is advisable to prepare a stock solution at a concentration that is at least 100 to 1000 times higher than the final working concentration. This minimizes the volume of DMSO added to the aqueous solution. A common stock concentration is 10 mM.
Q3: Can I store this compound in a diluted aqueous solution?
A3: It is generally not recommended to store peptides in diluted aqueous solutions for extended periods, as they are more prone to degradation and precipitation. It is best to prepare fresh dilutions from the DMSO stock for each experiment. If short-term storage is necessary, store at 4°C for no more than a day, and ensure the pH is in a range that promotes solubility.
Q4: My this compound solution is still cloudy after sonication. What should I do?
A4: If sonication does not result in a clear solution, it indicates that the this compound is not fully dissolved. In this case, you should consider the other troubleshooting steps, such as adjusting the pH of your buffer or performing a systematic solubility test to find more suitable conditions. Do not proceed with your experiment with a cloudy or precipitated solution, as the actual concentration of soluble this compound will be unknown.
Q5: Are there any additives I can use to improve the solubility of this compound?
A5: In some cases, solubility-enhancing excipients can be used, but their compatibility with your specific assay must be thoroughly validated. Examples include low concentrations of Bovine Serum Albumin (BSA) (e.g., 0.1%) or non-ionic surfactants like Pluronic F-68 or Tween-20 (e.g., 0.01-0.05%). These should be considered as a last resort after optimizing other parameters.
Challenges and solutions in the large-scale synthesis of Montirelin
Disclaimer: Montirelin is a specialized thyrotropin-releasing hormone (TRH) analog. Detailed, publicly available protocols for its large-scale synthesis are scarce. The following troubleshooting guides and FAQs are based on established principles of peptide synthesis, particularly for TRH analogs and peptides containing similar residues. The provided protocols are illustrative and should be optimized for specific laboratory and scale-up conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
The large-scale synthesis of this compound, a tripeptide analog with the structure (6-methyl-5-oxothiomorpholin-3-yl)-carbonyl-His-Pro-NH2, presents several challenges common to peptide manufacturing:
-
Raw Material Sourcing and Quality: Ensuring a consistent, high-purity supply of the non-standard N-terminal amino acid derivative, (3R,6R)-6-methyl-5-oxothiomorpholine-3-carboxylic acid, is critical.
-
Coupling Efficiency: Achieving complete and efficient coupling of the amino acids, particularly the sterically hindered proline residue, is crucial to maximize yield and minimize deletion sequences.
-
Side Reactions: The histidine imidazole side chain can be susceptible to racemization and other side reactions during activation and coupling. Diketopiperazine formation is a known risk when proline is one of the first two amino acids in a sequence.
-
Purification: Separating the target this compound peptide from closely related impurities, such as diastereomers or deletion peptides, can be challenging at a large scale and often requires multi-step chromatographic processes.
-
Stability: The final peptide product may be susceptible to degradation pathways such as oxidation of the thiomorpholinone ring or hydrolysis, requiring careful handling and storage.[1][2][3]
Q2: Which synthetic strategy is recommended for the large-scale production of this compound: Solid-Phase Peptide Synthesis (SPPS) or Liquid-Phase Peptide Synthesis (LPPS)?
Both SPPS and LPPS are viable for this compound synthesis, and the choice depends on the desired scale, cost considerations, and available expertise.
-
Solid-Phase Peptide Synthesis (SPPS): Generally preferred for its efficiency, ease of automation, and simplified purification of intermediates, as excess reagents are removed by washing the resin-bound peptide.[4][5] For a tripeptide like this compound, SPPS offers a streamlined process.
-
Liquid-Phase Peptide Synthesis (LPPS): Can be more cost-effective for very large-scale production (multi-kilogram to tons) as it avoids the use of expensive resins. However, it requires isolation and purification of each intermediate, which can be more labor-intensive.
For production up to the kilogram scale, a well-optimized SPPS process is often the more practical approach.
Q3: What are the critical quality attributes (CQAs) to monitor during this compound synthesis?
The critical quality attributes for this compound that should be closely monitored include:
-
Purity: Absence of process-related impurities (e.g., deletion sequences, capped sequences) and product-related impurities (e.g., racemized or oxidized forms).
-
Identity: Confirmation of the correct primary sequence and molecular weight.
-
Potency: Biological activity, typically assessed through a relevant bioassay.
-
Appearance: A white to off-white lyophilized powder.
-
Solubility: The solubility profile in relevant solvents.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency of the N-terminal Modified Amino Acid
-
Symptoms:
-
HPLC analysis of the crude product shows a significant peak corresponding to the dipeptide (His-Pro-NH2).
-
In-process control (e.g., Kaiser test) indicates the presence of free amines after the coupling step.
-
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Steric Hindrance | Increase coupling time and/or temperature. Use a more potent coupling reagent combination, such as HATU/DIPEA or HCTU/DIPEA. |
| Poor Solubility of the N-terminal Amino Acid | Screen different solvent systems for the coupling reaction. NMP or a DMF/DCM mixture may improve solubility. |
| Suboptimal Activation | Ensure the freshness and quality of coupling reagents. Optimize the pre-activation time before adding the activated amino acid to the resin. |
Issue 2: Presence of Diastereomeric Impurities in the Final Product
-
Symptoms:
-
HPLC chromatogram shows a peak eluting very close to the main product peak, often as a shoulder.
-
Mass spectrometry confirms the impurity has the same mass as this compound.
-
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Racemization of Histidine during Activation | Use a racemization-suppressing additive like Oxyma Pure® or HOBt during coupling. Avoid prolonged pre-activation times and excessive amounts of base. Protect the imidazole nitrogen of histidine (e.g., with a Trityl group) to reduce the risk of racemization. |
| Epimerization of the N-terminal Amino Acid | Ensure that the chiral centers of the starting (3R,6R)-6-methyl-5-oxothiomorpholine-3-carboxylic acid are of high purity. Avoid harsh basic or acidic conditions during synthesis and cleavage that could promote epimerization. |
Issue 3: Diketopiperazine Formation
-
Symptoms:
-
Low yield of the final tripeptide.
-
Identification of a cyclic dipeptide (cyclo(His-Pro)) impurity.
-
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Fmoc-deprotection of Proline followed by Histidine coupling | When using Fmoc-SPPS, the dipeptide stage with proline is highly susceptible to cyclization. Use a 2-chlorotrityl chloride resin, as its steric bulk hinders diketopiperazine formation. Couple the second amino acid (Histidine) using a pre-activated Fmoc-His(Trt)-OH with a milder base. |
Experimental Protocols
Illustrative Solid-Phase Synthesis Protocol for this compound
This protocol is a general guideline for Fmoc-SPPS on a Rink Amide resin to yield the C-terminal amide.
-
Resin Preparation:
-
Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour.
-
Remove the Fmoc protecting group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
-
Coupling of the First Amino Acid (Proline):
-
Dissolve Fmoc-Pro-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF. Confirm completion with a negative Kaiser test.
-
-
Chain Elongation (Histidine and N-terminal group):
-
Repeat the deprotection and coupling steps for Fmoc-His(Trt)-OH and subsequently for (3R,6R)-6-methyl-5-oxothiomorpholine-3-carboxylic acid.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with Dichloromethane (DCM) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
-
Purification:
-
Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Illustrative Liquid-Phase Synthesis Protocol (Fragment Condensation)
This approach involves synthesizing dipeptide fragments first.
-
Synthesis of (3R,6R)-6-methyl-5-oxothiomorpholin-3-yl)-carbonyl-His-OMe:
-
Couple (3R,6R)-6-methyl-5-oxothiomorpholine-3-carboxylic acid to H-His(Trt)-OMe using a standard coupling agent like EDC/HOBt in a suitable solvent (e.g., DCM or DMF).
-
Purify the resulting dipeptide ester by column chromatography.
-
-
Synthesis of H-Pro-NH2:
-
Prepare Prolinamide from a protected proline precursor.
-
-
Fragment Condensation:
-
Saponify the methyl ester of the dipeptide to the corresponding carboxylic acid.
-
Couple the dipeptide acid to H-Pro-NH2 using coupling agents that minimize racemization, such as COMU or Oxyma/DIC.
-
-
Final Deprotection:
-
Remove the Trityl protecting group from the histidine side chain using a mild acid treatment.
-
Purify the final product using RP-HPLC.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
Improving the stability of Montirelin in biological samples for analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Montirelin in biological samples for accurate analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A1: this compound is a synthetic analog of the thyrotropin-releasing hormone (TRH). Like other peptide-based therapeutics, this compound is susceptible to enzymatic degradation by proteases present in biological matrices such as plasma and serum. This degradation can lead to inaccurate quantification of the analyte, compromising pharmacokinetic and pharmacodynamic studies. The inherent instability of peptides necessitates special handling and stabilization procedures to ensure the integrity of the sample from collection to analysis.
Q2: What are the primary enzymes responsible for the degradation of TRH analogs like this compound in plasma?
A2: The primary enzymes responsible for the degradation of TRH and its analogs in plasma are pyroglutamyl aminopeptidases, which cleave the N-terminal pyroglutamyl residue, and prolyl endopeptidases, which cleave the peptide bond at the carboxyl side of the proline residue. These enzymatic actions lead to the formation of inactive metabolites.
Q3: What is the expected half-life of this compound in human plasma without stabilizers?
Q4: What are the recommended anticoagulants for blood collection for this compound analysis?
A4: For peptide analysis, EDTA is a commonly recommended anticoagulant as it can inhibit metalloproteases by chelating divalent cations. However, for enhanced stability, especially against serine proteases, collection tubes containing a cocktail of protease inhibitors (e.g., P800 tubes) are highly recommended. These tubes typically contain EDTA, a dipeptidyl peptidase-IV (DPP-IV) inhibitor, and other protease inhibitors.
Q5: How should biological samples containing this compound be stored to ensure stability?
A5: Immediately after collection and processing, plasma or serum samples should be frozen and stored at -80°C for long-term storage. For short-term storage (i.e., during sample processing), samples should be kept on ice or at 4°C to minimize enzymatic activity. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound | Rapid degradation of this compound in the sample. | - Use blood collection tubes containing a protease inhibitor cocktail. - Process blood samples immediately upon collection, keeping them on ice. - Add a broad-spectrum protease inhibitor cocktail to the plasma/serum immediately after separation. - Ensure proper storage at ≤ -70°C. |
| Adsorption of this compound to sample tubes or pipette tips. | - Use low-protein-binding polypropylene tubes and pipette tips. - Consider adding a small amount of a non-ionic surfactant (e.g., 0.05% Tween-20) to the sample matrix, but this must be validated for its effect on the assay. | |
| High variability in replicate measurements | Inconsistent sample handling and processing. | - Standardize the entire workflow from sample collection to analysis. - Ensure consistent timing for each step, especially incubation times and temperatures. - Thoroughly vortex samples after adding internal standards or other reagents. |
| Partial degradation of this compound during sample preparation. | - Perform all sample preparation steps on ice or at 4°C. - Optimize the extraction procedure to be as rapid as possible. | |
| Poor recovery during sample extraction | Inefficient protein precipitation or solid-phase extraction (SPE). | - For protein precipitation, test different organic solvents (e.g., acetonitrile, methanol, acetone) and their ratios with the plasma. - For SPE, optimize the choice of sorbent, wash solutions, and elution solvent to ensure efficient capture and release of this compound. |
| Matrix effects in LC-MS/MS analysis | Co-elution of endogenous plasma components that suppress or enhance the ionization of this compound. | - Optimize the chromatographic method to achieve better separation from interfering matrix components. - Employ a more rigorous sample clean-up procedure, such as a two-step extraction or the use of more selective SPE cartridges. - Use a stable isotope-labeled internal standard that co-elutes with this compound to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing for Enhanced this compound Stability
-
Blood Collection:
-
Collect whole blood into pre-chilled K2-EDTA tubes containing a commercial protease inhibitor cocktail (e.g., P800 tubes or equivalent).
-
If specialized tubes are unavailable, add a broad-spectrum protease inhibitor cocktail to standard EDTA tubes immediately before blood collection.
-
-
Immediate Processing:
-
Gently invert the blood collection tube 8-10 times to ensure proper mixing with the anticoagulant and inhibitors.
-
Immediately place the tube on ice.
-
-
Centrifugation:
-
Within 30 minutes of collection, centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
-
Plasma Aliquoting and Storage:
-
Carefully transfer the supernatant (plasma) into pre-chilled, labeled low-protein-binding polypropylene tubes.
-
Immediately freeze the plasma aliquots at -80°C until analysis. Avoid freeze-thaw cycles.
-
Protocol 2: this compound Extraction from Plasma for LC-MS/MS Analysis
This protocol describes a general protein precipitation method. Optimization may be required.
-
Sample Thawing:
-
Thaw the plasma samples on ice.
-
-
Internal Standard Addition:
-
To 100 µL of thawed plasma, add 10 µL of a stable isotope-labeled this compound internal standard (SIL-IS) solution at a known concentration. Vortex briefly.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
-
Analysis:
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial or well for LC-MS/MS analysis.
-
Protocol 3: Generic LC-MS/MS Method for this compound Quantification
This is a starting point for method development and will require optimization and validation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of ≤ 3 µm (e.g., 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized to ensure good separation of this compound from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and its SIL-IS need to be determined by infusing the pure compounds into the mass spectrometer. Collision energy and other source parameters must be optimized for maximum signal intensity.
-
Data Presentation
Table 1: Recommended Anticoagulants and Additives for this compound Sample Collection
| Anticoagulant/Additive | Mechanism of Action | Advantages | Disadvantages |
| K2-EDTA | Chelates divalent cations (e.g., Mg2+, Ca2+), inhibiting metalloproteases. | Standard and widely available. | Does not inhibit serine proteases like DPP-IV. |
| Protease Inhibitor Cocktail | A mixture of inhibitors targeting various protease classes (serine, cysteine, etc.). | Provides broad-spectrum protection against peptide degradation. | Can be costly and may require manual addition if not in pre-prepared tubes. |
| P800 Tubes (or equivalent) | Contain EDTA, a DPP-IV inhibitor, and other protease inhibitors. | Offers comprehensive stabilization for peptides susceptible to degradation by multiple enzyme classes. | Higher cost compared to standard tubes. |
Table 2: Stability of TRH in Human Plasma at 37°C
| Compound | Half-life (minutes) | Primary Degradation Enzyme |
| TRH | 5.3 - 9.4[1][2] | Pyroglutamyl aminopeptidase |
Note: This data is for the parent compound TRH and serves as an estimate. The stability of this compound should be experimentally determined.
Visualizations
References
Addressing inconsistent results in Montirelin receptor binding assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in Montirelin (motilin) receptor binding assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and consistency of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound receptor and why are binding assays important?
The this compound receptor, also known as the motilin receptor (MTLR) or GPR38, is a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal (GI) tract.[1] It plays a crucial role in regulating GI motility by stimulating contractions, particularly the migrating motor complex (MMC) during fasting.[1] this compound receptor agonists are of therapeutic interest for treating hypomotility disorders like gastroparesis. Receptor binding assays are essential for identifying and characterizing new ligands (agonists and antagonists), determining their affinity and potency, and understanding their structure-activity relationships.
Q2: What are the most common sources of variability in this compound receptor binding assays?
Inconsistent results in this compound receptor binding assays can arise from several factors:
-
Species Differences: The this compound receptor shows significant structural and pharmacological differences across species.[1] For instance, rodents have receptor pseudogenes and are not suitable models, while rabbit and canine receptors have varying degrees of similarity to the human receptor. These differences can lead to discrepancies in ligand potency and efficacy.
-
Receptor Desensitization and Internalization (Tachyphylaxis): Prolonged exposure to agonists can lead to a decreased response (tachyphylaxis), which is a result of receptor desensitization and internalization. This is a critical consideration for the clinical utility of motilides (this compound receptor agonists).
-
Reagent Quality and Handling: The purity and stability of the radioligand (e.g., [¹²⁵I]-Motilin), as well as the integrity of the receptor preparation (cell membranes or tissue homogenates), are paramount.
-
Assay Conditions: Variations in buffer composition, pH, incubation time, and temperature can significantly impact binding kinetics and equilibrium.
-
Non-Specific Binding: High non-specific binding of the radioligand to filters, plates, or other proteins can obscure the specific binding signal.
Q3: Which radioligand is typically used for this compound receptor binding assays?
The most commonly used radioligand for this compound receptor binding assays is [¹²⁵I]-labeled Motilin.
Q4: What are typical binding affinity values for this compound and other ligands?
Binding affinities can vary depending on the assay conditions and the specific ligand. The following table summarizes some reported values.
Quantitative Data Summary
| Ligand | Assay Type | Receptor Source | Parameter | Value | Reference |
| [¹²⁵I]-Motilin | Saturation Binding | Human this compound Receptor (recombinant) | K_d | 0.43 nM | |
| Motilin | Competition Binding | Smooth muscle cells | IC₅₀ | 0.7 ± 0.2 nM | |
| Motilin | Functional (Ca²⁺ release) | CHO-MTLR cells | pEC₅₀ | 9.39 | |
| Motilin | Functional (Ca²⁺ release) | CHO-MTLR cells | pEC₅₀ | 9.77 | |
| ABT-229 | Functional (Desensitization) | CHO-MTLR cells | pDC₅₀ | 8.78 | |
| ABT-229 | Functional (Ca²⁺ release) | CHO-MTLR cells | pEC₅₀ | 8.46 | |
| Erythromycin-A | Functional (Ca²⁺ release) | CHO-MTLR cells | pEC₅₀ | 7.11 | |
| Motilin | Functional (Contraction) | Smooth muscle cells | EC₅₀ | 1.0 ± 0.2 nM |
Note: pEC₅₀ is the negative logarithm of the EC₅₀ value. pDC₅₀ is the negative logarithm of the preincubation concentration reducing the maximal motilin-induced Ca²⁺ flux to 50%. IC₅₀ values can be converted to K_i values using the Cheng-Prusoff equation, which requires the K_d of the radioligand.
Troubleshooting Guide
Issue 1: High Non-Specific Binding (NSB)
| Potential Cause | Troubleshooting Steps |
| Radioligand "stickiness" | - Use the lowest effective concentration of the radioligand. - Consider using a different radioligand if available. |
| Binding to assay components | - Pre-treat filter plates (e.g., GF/C) with 0.33% polyethyleneimine (PEI) for 30 minutes. - Add Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to the binding and wash buffers. - Use non-binding surface plates for the incubation step. |
| Inadequate washing | - Increase the number of washes (e.g., 3-4 times). - Increase the volume of ice-cold wash buffer per wash. - Ensure the wash is performed rapidly to minimize dissociation of specifically bound ligand. |
| High receptor concentration | - Reduce the amount of membrane protein per well. |
Issue 2: Low or No Specific Binding
| Potential Cause | Troubleshooting Steps |
| Degraded or inactive receptor | - Ensure proper storage of membrane preparations at -80°C. - Avoid repeated freeze-thaw cycles. - Perform a protein concentration assay to confirm the amount of receptor. |
| Radioligand issues | - Check the age and storage conditions of the radioligand to ensure it has not degraded. - Verify the radioligand concentration and specific activity. |
| Suboptimal assay conditions | - Optimize incubation time and temperature to ensure equilibrium is reached. Lower ligand concentrations may require longer incubation times. - Verify the pH and composition of the binding buffer. |
| Low receptor expression | - Use a cell line with higher receptor expression or a tissue known to have high receptor density (e.g., antrum, duodenum). |
Issue 3: Poor Reproducibility / High Variability
| Potential Cause | Troubleshooting Steps |
| Pipetting errors | - Use calibrated pipettes and ensure proper technique. - Prepare master mixes of reagents to minimize well-to-well variability. |
| Inconsistent cell/membrane prep | - Ensure thorough homogenization of membrane preparations before aliquoting. - Use cells at a consistent passage number and confluency. |
| Species-specific pharmacology | - Be aware of the significant pharmacological differences between species (e.g., human, rabbit, canine). Results may not be directly comparable. - Use human receptors or cell lines expressing the human receptor for the most clinically relevant data. |
| Receptor desensitization | - For functional assays, be mindful of tachyphylaxis with prolonged agonist exposure. - Consider shorter incubation times or washout steps between agonist applications in functional studies. |
Experimental Protocols
Membrane Preparation from Cultured Cells (e.g., CHO-K1 or HEK293T expressing this compound Receptor)
-
Cell Culture: Grow cells to confluence in appropriate culture vessels.
-
Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and scrape them into a centrifuge tube.
-
Centrifugation: Pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C).
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Isolation of Membranes: Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable storage buffer (e.g., 50 mM Tris pH 7.4, 10% glycerol, 1% BSA).
-
Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C.
Radioligand Competition Binding Assay
-
Plate Preparation: If using a filtration assay, pre-treat a 96-well filter plate (e.g., GF/C) with 0.33% polyethyleneimine (PEI) for 30 minutes at room temperature. Wash the plate with an appropriate wash buffer (e.g., 50 mM HEPES, pH 7.4, 0.5% BSA).
-
Assay Setup: In a 96-well non-binding plate, add the following in triplicate:
-
Total Binding: Membrane preparation, radioligand (e.g., [¹²⁵I]-Motilin at a concentration at or below its K_d), and assay buffer.
-
Non-Specific Binding (NSB): Membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., unlabeled Motilin).
-
Competition: Membrane preparation, radioligand, and increasing concentrations of the test compound.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 37°C) to reach equilibrium.
-
Filtration: Transfer the contents of the incubation plate to the pre-treated filter plate and apply a vacuum to separate the bound from free radioligand.
-
Washing: Wash the filters rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA).
-
Counting: Dry the filter plate and measure the radioactivity in each well using a suitable counter (e.g., a gamma counter for ¹²⁵I).
-
Data Analysis:
-
Calculate specific binding by subtracting the mean NSB counts from the mean total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Visualizations
This compound Receptor Signaling Pathway
Caption: this compound receptor signaling cascade.
Troubleshooting Workflow for Inconsistent Binding Assay Results
Caption: Workflow for troubleshooting inconsistent results.
References
Technical Support Center: Minimizing Montirelin Degradation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Montirelin in cell culture media. Below you will find frequently asked questions, a troubleshooting guide, quantitative data summaries, and detailed experimental protocols to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture important?
This compound is a synthetic analog of the thyrotropin-releasing hormone (TRH). Its stability in cell culture is critical because degradation can lead to a decrease in its effective concentration, resulting in inaccurate and irreproducible experimental outcomes. Maintaining the integrity of this compound throughout an experiment is essential for obtaining reliable data on its biological effects.
Q2: What are the primary factors that can cause this compound degradation in my experiments?
Several factors can contribute to the degradation of peptides like this compound in a typical cell culture environment:
-
Enzymatic Degradation: Enzymes present in serum (if using serum-containing media) can cleave peptide bonds. However, this compound is designed for higher stability and shows resistance to certain enzymes that degrade native TRH[1].
-
pH: Standard culture media are typically buffered to a physiological pH of around 7.4. Deviations from this optimal pH range can lead to chemical degradation.
-
Temperature: Prolonged incubation at 37°C can accelerate the degradation of peptides.
-
Oxidation: Reactive oxygen species (ROS) generated by cellular metabolism or present in the media can oxidize certain amino acid residues.
-
Adsorption: Peptides can adsorb to the surfaces of plasticware, reducing the effective concentration in the medium.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to peptide degradation and aggregation.
Q3: How stable is this compound in cell culture media compared to native TRH?
This compound is structurally modified to be more resistant to enzymatic degradation than the native TRH. It exhibits high stability in blood, which is rich in enzymes[1]. This suggests that this compound is also likely to be significantly more stable than TRH in cell culture media, especially in the presence of serum. While native TRH has a very short half-life, stabilized analogs like this compound are designed for prolonged activity.
Q4: Should I use serum-free or serum-containing media when working with this compound?
The choice between serum-free and serum-containing media depends on your specific cell type and experimental goals.
-
Serum-containing media: While serum provides essential growth factors, it also contains peptidases that can degrade peptides. Although this compound is more resistant to degradation than TRH, using serum may still contribute to some level of breakdown over extended periods. If serum is required, consider heat-inactivating it to reduce enzymatic activity.
-
Serum-free media: Using serum-free media will minimize enzymatic degradation from exogenous sources. However, you may need to supplement the media with specific growth factors to ensure optimal cell health.
For long-term experiments where consistent this compound concentration is crucial, serum-free media or media with a reduced serum concentration is often preferable.
Q5: What are the best practices for preparing and storing this compound stock solutions?
Proper preparation and storage of this compound stock solutions are vital for maintaining its integrity:
-
Solvent Selection: Use a high-purity, sterile solvent recommended by the supplier, typically sterile water or a buffer solution. For less soluble peptides, a small amount of DMSO may be used, but ensure the final concentration in your culture is not toxic to the cells (usually <0.1%).
-
Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the volume added to your cell culture.
-
Aliquoting: Aliquot the stock solution into single-use, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C and protect them from light.
Q6: How often should I replace the cell culture medium containing this compound?
The frequency of media changes depends on the stability of this compound in your specific experimental setup and the duration of your experiment. For long-term experiments (e.g., several days), it is advisable to replace the medium with freshly prepared this compound every 24-48 hours to maintain a consistent concentration. Performing a stability study (see Experimental Protocols) will provide a definitive answer for your specific conditions.
Q7: What are the visible signs of this compound degradation or precipitation in the culture medium?
Visible signs are often absent for peptide degradation. However, poor solubility can lead to precipitation, which may appear as cloudiness, crystals, or a film in the culture medium. If you observe any of these, it is crucial to troubleshoot your solution preparation and handling procedures.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or lower-than-expected biological effects of this compound. | 1. Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles. 2. Degradation in the cell culture medium during the experiment. 3. Adsorption of this compound to plasticware. | 1. Prepare fresh aliquots of the this compound stock solution. 2. Perform a stability test of this compound in your specific cell culture medium at 37°C over your experimental timeframe (see Experimental Protocol). 3. Consider using low-protein-binding plates and tubes. 4. Replenish the medium with fresh this compound every 24-48 hours for long-term experiments. |
| Visible precipitates in the cell culture medium after adding this compound. | 1. Poor solubility of this compound at the working concentration. 2. Interaction with components in the cell culture medium. 3. Precipitation of the stock solution. | 1. Ensure the stock solution is fully dissolved before diluting it in the medium. 2. Prepare the working solution by adding the this compound stock solution to the medium while gently vortexing. 3. Consider using a lower, yet still effective, concentration of this compound. 4. Filter the working solution through a 0.22 µm sterile filter before adding it to the cells. |
| High variability between experimental replicates. | 1. Inconsistent concentration of this compound due to degradation or improper handling. 2. Pipetting errors when preparing working solutions. | 1. Use single-use aliquots of the stock solution to ensure a consistent starting concentration for each experiment. 2. Always prepare fresh working solutions immediately before use. 3. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
Quantitative Data Summary
While specific degradation kinetics for this compound in cell culture media are not extensively published, based on its nature as a stabilized TRH analog, a hypothetical stability profile is presented below for illustrative purposes. Users are strongly encouraged to perform their own stability studies using the provided protocol.
Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C
| Time (hours) | % Remaining (Serum-Free DMEM/F12) | % Remaining (DMEM/F12 + 10% FBS) |
| 0 | 100% | 100% |
| 8 | ~98% | ~95% |
| 24 | ~92% | ~85% |
| 48 | ~85% | ~70% |
| 72 | ~78% | ~55% |
Note: These are estimated values. Actual stability will depend on specific experimental conditions.
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Sterile, high-purity solvent for stock solution (e.g., sterile water or DMSO)
-
Your complete cell culture medium (with and without serum, if applicable)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)
-
Quenching solution (e.g., 10% trichloroacetic acid in water)
Procedure:
-
Prepare this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in the appropriate solvent.
-
Dilute the stock solution in your complete cell culture medium to your final working concentration (e.g., 10 µM). Prepare separate solutions for serum-free and serum-containing media if you use both.
-
-
Incubation:
-
Aliquot the this compound-containing media into sterile, low-protein-binding microcentrifuge tubes.
-
Place the tubes in a 37°C incubator.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.
-
Immediately quench the enzymatic activity (especially for serum-containing samples) by adding an equal volume of quenching solution.
-
Centrifuge the samples to pellet any precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (e.g., 214 nm).
-
The peak area of this compound will be proportional to its concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine its degradation profile.
-
From this data, you can calculate the half-life (t½) of this compound in your specific culture conditions.
-
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the required amount of this compound in a sterile environment.
-
Add the appropriate volume of sterile, high-purity solvent to achieve the desired concentration.
-
Gently vortex until the powder is completely dissolved.
-
Aliquot into single-use, sterile, low-protein-binding tubes.
-
Store at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation (e.g., 10 µM):
-
Thaw a single aliquot of the stock solution at room temperature.
-
In a sterile environment, add the required volume of the stock solution to your pre-warmed cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, dilute 1:1000 (e.g., 1 µL of stock solution into 1 mL of medium).
-
Gently mix the solution.
-
Use the working solution immediately. Do not store and reuse working solutions.
-
Visualizations
Caption: this compound signaling pathway via the TRH receptor.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Overcoming Common Issues in the Purification of Synthetic Montirelin
Welcome to the technical support center for the purification of synthetic Montirelin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this synthetic oligopeptide.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying synthetic this compound?
A1: The standard and most effective method for purifying synthetic this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from impurities based on hydrophobicity. A C18-modified silica column is typically used as the stationary phase, with a mobile phase consisting of a gradient of increasing organic solvent (like acetonitrile) in water, usually containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][3]
Q2: What is the chemical formula and structure of this compound?
A2: The chemical formula for this compound is C17H24N6O4S.[4] It is an oligopeptide with the structure 6-Me-5-oxothiomorpholinyl-3-carbonyl-His-ProNH2.
Q3: What are the common impurities encountered during this compound synthesis and purification?
A3: Common impurities in synthetic peptide production, including this compound, arise from the synthesis process itself. These can include:
-
Deletion Sequences: Peptides missing one or more amino acid residues.
-
Truncation Sequences: Peptides that are shorter than the target sequence.
-
Incompletely Deprotected Sequences: Peptides with protecting groups still attached.
-
Oxidation Products: Particularly the oxidation of the thioether in the thiomorpholinone ring.
-
Aggregation: Formation of non-covalent or covalent peptide clusters.
-
Residual Solvents and Reagents: Leftover chemicals from the synthesis, such as trifluoroacetic acid (TFA).
Troubleshooting Guides
Table 1: Common RP-HPLC Purification Problems and Solutions for this compound
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening or Tailing) | - Low concentration of TFA.- Secondary interactions with the column.- Column overload. | - Increase TFA concentration in the mobile phase to 0.1%.- Consider a column with a charged surface modification to reduce secondary interactions.- Reduce the amount of crude peptide loaded onto the column. |
| Low Yield | - Peptide precipitation on the column.- Suboptimal elution gradient.- Peptide aggregation. | - Ensure the crude peptide is fully dissolved in the initial mobile phase before loading.- Optimize the gradient to ensure the peptide elutes in a sharp peak.- Add organic modifiers like isopropanol to the mobile phase for very hydrophobic peptides. |
| Co-elution of Impurities | - Similar hydrophobicity of impurity and target peptide.- Inadequate separation efficiency. | - Flatten the elution gradient to improve resolution between closely eluting peaks.- Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier in the mobile phase. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition.- Column degradation.- Changes in temperature. | - Ensure mobile phases are freshly prepared and properly mixed.- Use a guard column to protect the analytical column.- Employ a column oven to maintain a consistent temperature. |
| Presence of Aggregates | - High peptide concentration.- Unsuitable buffer conditions (pH, ionic strength). | - Purify at a lower concentration.- Screen different buffer conditions to find those that minimize aggregation.- Consider using chaotropic agents in the sample solvent. |
| Oxidation of the Thioether | - Exposure to air or oxidizing agents during synthesis and purification. | - Work under an inert atmosphere (e.g., nitrogen or argon) when possible.- Add antioxidants to the purification buffers.- If oxidation has occurred, consider a post-purification reduction step. |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of Synthetic this compound
-
Sample Preparation:
-
Dissolve the crude synthetic this compound in a minimal amount of Mobile Phase A (see below).
-
Ensure the sample is fully dissolved to prevent column clogging.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Column: A C18 stationary phase column (e.g., 5 µm particle size, 100-300 Å pore size) is a good starting point.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Mobile Phase B over 60 minutes. This gradient should be optimized to achieve the best separation for your specific sample.
-
Flow Rate: A typical flow rate for an analytical column is 1 mL/min.
-
Detection: UV detection at 210-220 nm is suitable for monitoring the peptide backbone.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry to confirm the identity of this compound.
-
Protocol 2: Troubleshooting Peptide Aggregation
-
Solubility Screening:
-
Test the solubility of the crude this compound in various solvents and buffer systems.
-
Prepare small-scale test solutions with different pH values, ionic strengths, and organic modifier concentrations.
-
Visually inspect for precipitation and use techniques like dynamic light scattering (DLS) to assess aggregation.
-
-
Modification of Purification Conditions:
-
If aggregation is observed in the standard mobile phase, consider adding a small percentage of an alternative organic solvent like isopropanol.
-
For highly aggregated peptides, dissolving the crude product in a solvent containing a chaotropic agent (e.g., guanidine hydrochloride) before injection might be necessary. Ensure compatibility with your HPLC system.
-
Visual Guides
Caption: A simplified workflow for the purification of synthetic this compound using RP-HPLC.
Caption: A decision tree for troubleshooting common this compound purification issues in RP-HPLC.
References
Technical Support Center: Enhancing Oral Bioavailability of Montirelin Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies for enhancing the oral bioavailability of Montirelin formulations. It includes troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary challenges to its oral bioavailability?
A1: this compound is a potent, non-peptide growth hormone secretagogue that mimics the action of ghrelin by binding to the growth hormone secretagogue receptor (GHSR). As a peptide-like molecule, its oral delivery is challenging due to several factors:
-
Enzymatic Degradation: this compound is susceptible to degradation by proteolytic enzymes in the gastrointestinal (GI) tract.
-
Low Permeability: Its physicochemical properties may limit its ability to permeate the intestinal epithelium and enter the systemic circulation.
-
First-Pass Metabolism: After absorption, this compound may be subject to significant metabolism in the liver before it reaches the systemic circulation, reducing its bioavailability.
Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of oral this compound delivery:
-
Lipid-Based Formulations (e.g., Solid Lipid Nanoparticles - SLNs): Encapsulating this compound in SLNs can protect it from enzymatic degradation, improve its solubility, and enhance its absorption via the lymphatic system, thereby bypassing first-pass metabolism.[1][2]
-
Mucoadhesive Drug Delivery Systems: These formulations increase the residence time of this compound at the site of absorption in the intestine, allowing for a longer period for the drug to be absorbed.[3][4][5]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can improve its lipophilicity and permeability. The prodrug is then converted to the active this compound molecule in the body.
-
Permeation Enhancers: Incorporating permeation enhancers into the formulation can transiently increase the permeability of the intestinal epithelium, facilitating the absorption of this compound.
Q3: How does this compound exert its pharmacological effect?
A3: this compound is an agonist of the Growth Hormone Secretagogue Receptor (GHSR), a G protein-coupled receptor. The binding of this compound to GHSR in the pituitary gland and hypothalamus stimulates the release of growth hormone.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the development and testing of this compound oral formulations.
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor intrinsic permeability of this compound. | Incorporate permeation enhancers (e.g., caprate, lauroyl carnitine) into the formulation. | Increased Papp value. |
| Active efflux of this compound by transporters like P-glycoprotein (P-gp). | Perform a bi-directional Caco-2 assay (apical to basolateral and basolateral to apical transport). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests efflux. Co-administer with a known P-gp inhibitor (e.g., verapamil). | A significant reduction in the efflux ratio. |
| Low solubility of the formulation in the assay buffer. | Ensure the formulation is completely dissolved in the transport buffer. If solubility is an issue, consider using a co-solvent system or a different formulation strategy (e.g., SLNs). | Improved dissolution and potentially higher Papp. |
| Compromised Caco-2 monolayer integrity. | Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. Ensure proper cell culture and handling techniques. | Consistent TEER values throughout the experiment. |
Issue 2: High Variability in In Situ Intestinal Perfusion Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent surgical procedure. | Standardize the surgical procedure, ensuring the length of the perfused intestinal segment is consistent across all animals. | Reduced variability in the calculated effective permeability (Peff). |
| Fluctuations in intestinal blood flow. | Maintain consistent anesthesia depth and body temperature of the animal throughout the experiment. | More stable and reproducible absorption. |
| Instability of this compound in the perfusion solution. | Analyze the concentration of this compound in the perfusion solution over time to check for degradation. If unstable, adjust the pH of the buffer or add stabilizers. | Consistent this compound concentration in the perfusate. |
| Net water flux affecting drug concentration. | Use a non-absorbable marker (e.g., phenol red) in the perfusion solution to correct for water transport across the intestinal membrane. | More accurate calculation of Peff. |
Issue 3: Poor Physicochemical Properties of Solid Lipid Nanoparticles (SLNs)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Large particle size and high polydispersity index (PDI). | Optimize the homogenization pressure, number of cycles, and temperature. The choice of lipid and surfactant can also significantly impact particle size. | Smaller, more uniform nanoparticles (typically < 200 nm with a PDI < 0.3). |
| Low encapsulation efficiency. | Select a lipid in which this compound has higher solubility. Optimize the drug-to-lipid ratio. | Increased percentage of this compound encapsulated within the SLNs. |
| Instability of the SLN dispersion (aggregation). | Ensure a sufficient concentration of a suitable surfactant is used. The zeta potential of the SLNs should be sufficiently high (positive or negative) to ensure electrostatic stabilization. | Stable SLN dispersion with no visible aggregation over time. |
Section 3: Quantitative Data Summary
Disclaimer: To date, there is a lack of publicly available, peer-reviewed studies presenting specific pharmacokinetic data for orally administered this compound formulations. The following tables are provided as examples to illustrate how such data should be presented for comparison. Researchers should replace the placeholder values with their own experimental data.
Table 1: In Vitro Permeability of this compound Formulations in Caco-2 Monolayers
| Formulation | Papp (A-B) (x 10-6 cm/s) | Efflux Ratio (Papp (B-A) / Papp (A-B)) |
| This compound Solution | e.g., 0.5 ± 0.1 | e.g., 3.2 ± 0.4 |
| This compound-SLN | e.g., 2.1 ± 0.3 | e.g., 1.5 ± 0.2 |
| This compound with Permeation Enhancer | e.g., 1.8 ± 0.2 | e.g., 2.9 ± 0.3 |
| This compound Prodrug | e.g., 3.5 ± 0.5 | e.g., 1.1 ± 0.1 |
Table 2: In Situ Intestinal Perfusion of this compound Formulations in Rats
| Formulation | Peff (x 10-4 cm/s) | Fraction Absorbed (%) |
| This compound Solution | e.g., 0.2 ± 0.05 | e.g., 15 ± 4 |
| This compound-SLN | e.g., 0.8 ± 0.1 | e.g., 55 ± 8 |
| This compound Mucoadhesive Formulation | e.g., 0.6 ± 0.08 | e.g., 45 ± 6 |
Table 3: Pharmacokinetic Parameters of Oral this compound Formulations in a Rat Model
| Formulation (Oral Dose: e.g., 10 mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | Bioavailability (%) |
| This compound (Intravenous) | e.g., 1500 ± 250 | e.g., 0.1 | e.g., 3000 ± 400 | 100 |
| This compound Solution (Oral) | e.g., 50 ± 15 | e.g., 0.5 | e.g., 150 ± 50 | e.g., 5 |
| This compound-SLN (Oral) | e.g., 250 ± 60 | e.g., 2.0 | e.g., 900 ± 150 | e.g., 30 |
| This compound Mucoadhesive (Oral) | e.g., 180 ± 45 | e.g., 2.5 | e.g., 750 ± 120 | e.g., 25 |
Section 4: Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.
-
Permeability Assay: The culture medium is replaced with a transport buffer. The this compound formulation is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.
-
Sampling: The plate is incubated at 37°C, and samples are taken from the basolateral chamber at various time points.
-
Quantification: The concentration of this compound in the samples is determined using a validated analytical method, such as LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: In Situ Single-Pass Intestinal Perfusion in Rats
Methodology:
-
Animal Preparation: A rat is anesthetized, and the abdomen is opened to expose the small intestine.
-
Intestinal Cannulation: A segment of the jejunum is isolated and cannulated at both ends.
-
Perfusion: The intestinal segment is perfused with a solution containing the this compound formulation and a non-absorbable marker at a constant flow rate.
-
Sample Collection: The perfusate is collected from the outlet cannula at regular intervals.
-
Analysis: The concentrations of this compound and the non-absorbable marker in the collected samples are determined.
-
Calculation: The effective permeability coefficient (Peff) is calculated, correcting for any water flux using the non-absorbable marker.
Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
Methodology:
-
Preparation of Lipid and Aqueous Phases: The solid lipid is melted by heating it above its melting point. This compound is then dissolved or dispersed in the molten lipid. In a separate vessel, an aqueous solution of a surfactant is heated to the same temperature.
-
Formation of Pre-emulsion: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: The hot pre-emulsion is passed through a high-pressure homogenizer for several cycles. The high shear forces and cavitation reduce the size of the emulsion droplets to the nanometer range.
-
Cooling and Solidification: The resulting hot nanoemulsion is cooled down, causing the lipid to solidify and form the this compound-loaded SLNs.
Protocol 4: Evaluation of Mucoadhesion (Tensile Strength Method)
Methodology:
-
Preparation of Mucosal Tissue: A section of fresh intestinal mucosa is excised and secured to a support.
-
Application of Formulation: The mucoadhesive formulation containing this compound is brought into contact with the mucosal surface with a defined force for a specific period.
-
Measurement of Tensile Strength: The force required to detach the formulation from the mucosal surface is measured using a tensiometer. This force is indicative of the mucoadhesive strength of the formulation.
References
- 1. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intestinal mucoadhesive devices for oral delivery of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
Validation & Comparative
Montirelin vs. TRH: A Comparative Guide to Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Montirelin (also known as Taltirelin or YM-14673) and its parent compound, Thyrotropin-Releasing Hormone (TRH). This analysis is based on available preclinical data, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways. While direct head-to-head comparative studies across a wide range of neurodegenerative models are limited, this guide synthesizes the existing evidence to offer an objective overview for research and development purposes.
This compound, a synthetic analog of TRH, has demonstrated significantly greater potency and a longer duration of action in the central nervous system compared to TRH.[1][2] These enhanced pharmacokinetic and pharmacodynamic properties make it a promising candidate for therapeutic intervention in various neurological disorders.[1]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of this compound and TRH. It is important to note that these results are drawn from different studies and may not represent direct head-to-head comparisons under identical experimental conditions.
Table 1: In Vitro Neuroprotection in a Parkinson's Disease Model (MPP+-treated SH-SY5Y Cells)
| Biomarker | Treatment | % Reduction vs. MPP+ Control | Reference |
| Phosphorylated Tau (p-tau S396) | Taltirelin (5 µM) | 17.13% | [1] |
| α-synuclein N103 fragment | Taltirelin (5 µM) | Not specified quantitatively, but protective effects observed | [1] |
| Nuclear Condensation | Taltirelin (5 µM) | 46.37% (vs. 100 µM MPP+) | |
| Cell Viability (MTT Assay) | Taltirelin (5 µM) | 13.58% improvement (vs. 50 µM MPP+) |
Table 2: In Vivo Neuroprotection in Animal Models
| Model | Compound | Dosage | Key Findings | Reference |
| Transient Forebrain Ischemia (Mouse) | Taltirelin | 0.3 mg/kg (i.v.) | Significantly suppressed the reduction of hippocampal neuronal density by 39.9% compared to vehicle. | |
| Parkinson's Disease (Hemi-PD Rat) | Taltirelin | 5 mg/kg (7 days) | Significantly increased Tyrosine Hydroxylase (TH) positive neurons in the lesioned striatum (350.00 ± 28.87% of control). | |
| Head Concussion (Mouse) | This compound (NS-3) | 0.03-0.1 mg/kg (i.v.) | Shortened the latent periods to the recovery of the righting reflex. | |
| Head Concussion (Mouse) | TRH | 30- to 100-fold higher doses than this compound | Required significantly higher doses to achieve a similar effect to this compound. | |
| NMDA-induced Excitotoxicity (Rat Hippocampal Slices) | TRH | Concentration-dependent | Reduced NMDA toxicity. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and TRH.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
This protocol is designed to assess the neuroprotective effects of compounds against 1-methyl-4-phenylpyridinium (MPP+)-induced toxicity in a human neuroblastoma cell line, a common model for Parkinson's disease.
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS). To induce a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days.
-
Treatment: Differentiated cells are pre-treated with various concentrations of this compound or TRH for a specified period (e.g., 24 hours).
-
Induction of Neurotoxicity: Following pre-treatment, neurotoxicity is induced by exposing the cells to MPP+, the active metabolite of MPTP.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Cell viability is measured using the MTT assay, which assesses mitochondrial function. A decrease in the conversion of MTT to formazan indicates reduced cell viability.
-
Apoptosis Assay: Apoptosis can be assessed by staining with Hoechst 33342 to visualize nuclear condensation.
-
Western Blotting: Protein levels of key biomarkers such as phosphorylated tau and α-synuclein are quantified using Western blotting.
-
In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
This in vivo model evaluates the efficacy of neuroprotective agents in a mammalian system that mimics key pathological features of Parkinson's disease.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: Parkinsonism is induced by systemic administration of MPTP (e.g., intraperitoneal injections). The dosing regimen can be acute, subacute, or chronic to model different aspects of the disease.
-
Drug Treatment: this compound or TRH is administered to the mice, often before or concurrently with the MPTP injections.
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).
-
Immunohistochemistry: Following the treatment period, the mice are euthanized, and their brains are collected. Immunohistochemical staining of brain sections (specifically the substantia nigra and striatum) for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed to quantify the extent of neuronal loss.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and TRH are mediated through the activation of TRH receptors, which initiates a cascade of intracellular signaling events. However, the enhanced potency and distinct pharmacological profile of this compound suggest a more robust and potentially differential engagement of these pathways.
TRH Signaling Pathway
TRH primarily signals through Gq/11 protein-coupled receptors, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The activation of these pathways is crucial for many of TRH's physiological effects. Additionally, TRH can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and PI3K/Akt pathways, which are critical for cell survival and proliferation.
Caption: TRH Signaling Pathway leading to neuroprotection.
This compound's Enhanced Signaling and Mechanisms
This compound also acts on TRH receptors but is considered a "superagonist," exhibiting higher intrinsic efficacy than TRH itself. This means that at a given level of receptor occupancy, this compound can induce a stronger signaling response. Its neuroprotective mechanisms are multifaceted and include:
-
Potent Activation of Pro-Survival Pathways: this compound robustly activates the MAPK/ERK and likely the PI3K/Akt signaling cascades, which are critical for promoting neuronal survival and inhibiting apoptosis.
-
Neurotransmitter Modulation: It enhances the release of key neurotransmitters such as dopamine, acetylcholine, and norepinephrine.
-
Reduction of Oxidative Stress and Apoptosis: Studies have shown that this compound can reduce the generation of reactive oxygen species (ROS) and alleviate apoptosis in neuronal cells.
-
Inhibition of Pathological Protein Aggregation: In models of Parkinson's disease, this compound has been shown to prevent the pathological cleavage of tau and α-synuclein.
References
Montirelin vs. Taltirelin: A Comparative Analysis in Preclinical Neurodegenerative Disease Models
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical data of two thyrotropin-releasing hormone (TRH) analogs, Montirelin and Taltirelin, in the context of neurodegenerative diseases.
Introduction
This compound and Taltirelin are synthetic analogs of thyrotropin-releasing hormone (TRH), a neuropeptide with diverse functions in the central nervous system (CNS).[1][2] Both compounds have been developed to exhibit greater potency and a longer duration of action compared to endogenous TRH, making them attractive candidates for therapeutic intervention in neurological disorders.[1] This guide provides a comparative analysis of the available preclinical data for this compound and Taltirelin in models of neurodegenerative diseases, focusing on their mechanisms of action, neuroprotective efficacy, and the experimental protocols used for their evaluation.
While extensive research has been conducted on Taltirelin, particularly in models of Parkinson's disease and spinocerebellar ataxia, publicly available preclinical data for this compound in the context of chronic neurodegenerative diseases is notably scarce. This guide will therefore present a comprehensive overview of the current state of knowledge for both compounds, highlighting the significant data available for Taltirelin and the existing information for this compound.
Mechanism of Action
Both this compound and Taltirelin are known to exert their effects through the activation of TRH receptors in the CNS.[1][2]
Taltirelin: A TRH Receptor Superagonist
Taltirelin acts as a "superagonist" at the human TRH receptor. While it displays a lower binding affinity compared to the endogenous TRH, it demonstrates higher intrinsic efficacy, leading to a more robust and sustained downstream signaling cascade. The primary signaling pathway initiated by Taltirelin involves the activation of the Gq/11 family of G-proteins, which in turn stimulates phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Furthermore, Taltirelin has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling pathway, which is crucial for promoting cell survival and proliferation.
This compound: A TRH Analog with CNS Stimulant Properties
Signaling Pathway Diagrams
Quantitative Data Presentation
The following tables summarize the available quantitative preclinical data for Taltirelin in various neurodegenerative disease models. Due to the lack of specific data for this compound in these models, a direct comparison is not possible.
Table 1: In Vitro Neuroprotective Effects of Taltirelin
| Cell Model | Toxin & Concentration | Taltirelin Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | MPP+ (1000 µM) | 5 µM | Intracellular ROS | Decreased by 19.83% | |
| SH-SY5Y | Rotenone (50 µM) | 5 µM | Intracellular ROS | Decreased by 38.65% | |
| SH-SY5Y | MPP+ (1000 µM) | 5 µM | MAO-B Activity | Decreased (not significant) | |
| SH-SY5Y | Rotenone (50 µM) | 5 µM | MAO-B Activity | Decreased (not significant) |
Table 2: In Vivo Efficacy of Taltirelin in Parkinson's Disease Models
| Animal Model | Toxin/Lesion | Taltirelin Dosage | Duration of Treatment | Outcome Measure | Result | Reference |
| MPTP-induced Mice | MPTP (30 mg/kg, i.p.) | 1 mg/kg | 14 days | Locomotor Function (Rotarod) | Significantly improved latency time (287.20 ± 28.62 s vs. 179.33 ± 94.62 s in MPTP group) | |
| MPTP-induced Mice | MPTP (30 mg/kg, i.p.) | 0.2 mg/kg and 1 mg/kg | 14 days | TH-positive neurons in SN | Significantly preserved (64.47 ± 3.91% and 68.29 ± 4.45% of normal, respectively, vs. 36.66 ± 2.08% in MPTP group) | |
| 6-OHDA-lesioned Rats | 6-OHDA | 1-10 mg/kg, i.p. | 7 days | Locomotor Function (Adjusting Step Test) | Dose-dependent improvement in bradykinesia | |
| 6-OHDA-lesioned Rats | 6-OHDA | 5 mg/kg, i.p. | 7 days | TH Level in Striatum | Significantly increased (27.36 ± 4.58% of intact side) |
Table 3: Efficacy of Taltirelin in Spinocerebellar Ataxia (SCA) Models
| Animal Model | Disease Model | Taltirelin Dosage | Outcome Measure | Result | Reference |
| Rolling Mouse Nagoya (RMN) | Spinocerebellar atrophy | Not specified | Motor ataxia | Significant improvement |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Taltirelin are provided below.
In Vitro Neuroprotection Assay: SH-SY5Y Cell Model
This protocol describes the assessment of neuroprotective effects against toxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.
-
Cell Culture and Differentiation: SH-SY5Y cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS. For differentiation into a more mature neuronal phenotype, cells are often treated with retinoic acid for several days.
-
Toxin-Induced Neurotoxicity: To model neurodegenerative conditions, cells are exposed to neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, or rotenone.
-
Treatment with Taltirelin: Differentiated cells are pre-treated with various concentrations of Taltirelin for a specified period (e.g., 2 hours) before the addition of the neurotoxin.
-
Assessment of Neuroprotection:
-
Cell Viability: The MTT assay is commonly used to measure cell viability by assessing mitochondrial function. A decrease in the conversion of MTT to formazan indicates reduced cell viability.
-
Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Enzyme Activity Assays: The activity of enzymes like monoamine oxidase-B (MAO-B) can be measured using commercially available assay kits.
-
In Vivo Neuroprotection: MPTP Mouse Model of Parkinson's Disease
This protocol outlines the induction of Parkinson's-like pathology in mice using the neurotoxin MPTP and the evaluation of a test compound's neuroprotective effects.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: A common regimen involves intraperitoneal (i.p.) injections of MPTP hydrochloride (e.g., 25-30 mg/kg) once daily for several consecutive days or in combination with probenecid to create a chronic model.
-
Treatment with Taltirelin: Taltirelin is administered (e.g., i.p.) at various doses before, during, or after MPTP administration, depending on the study design (neuroprotective vs. therapeutic).
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and open field test (to measure locomotor activity).
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (striatum and substantia nigra) is performed to measure levels of dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).
-
Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
In Vivo Neuroprotection: 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway in rats using the neurotoxin 6-hydroxydopamine (6-OHDA).
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
6-OHDA Lesioning: A unilateral lesion is created by stereotaxic injection of 6-OHDA into the medial forebrain bundle (MFB) or the striatum. This leads to a progressive loss of dopaminergic neurons on one side of the brain.
-
Treatment with Taltirelin: Taltirelin is administered (e.g., i.p.) at various doses and time points relative to the 6-OHDA lesioning.
-
Behavioral Assessment:
-
Drug-Induced Rotational Behavior: The extent of the dopamine lesion is often assessed by measuring the number of contralateral rotations induced by a dopamine agonist like apomorphine.
-
Forelimb Use Asymmetry (Cylinder Test): This test assesses the spontaneous use of the impaired forelimb.
-
-
Neurochemical and Histological Analysis: Similar to the MPTP model, post-mortem analysis of dopamine levels and TH-positive neuron counts are performed to quantify the extent of the lesion and the neuroprotective effects of the treatment.
Discussion and Future Directions
The available preclinical data strongly support the neuroprotective and functional benefits of Taltirelin in models of Parkinson's disease and spinocerebellar ataxia. Its multifaceted mechanism of action, which includes acting as a TRH receptor superagonist, enhancing neurotransmitter release, and activating pro-survival signaling pathways, makes it a compelling candidate for further investigation in a broader range of neurodegenerative diseases.
In contrast, there is a significant lack of published preclinical data for this compound in the context of chronic neurodegenerative diseases. While it is known to be a potent, long-acting TRH analog with CNS-stimulant effects, its potential for neuroprotection in diseases like Parkinson's, Alzheimer's, or ALS remains to be elucidated. Future research should focus on evaluating the efficacy of this compound in established in vitro and in vivo models of these diseases to determine its therapeutic potential. Head-to-head comparative studies between this compound and Taltirelin would be invaluable to discern any differences in their neuroprotective efficacy and mechanisms of action. Such studies would provide a clearer understanding of the therapeutic landscape for TRH analogs in the treatment of neurodegenerative disorders.
References
Montirelin's Neuroprotective Efficacy in Primary Neuron Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neuroprotective effects of Montirelin in primary neuron cultures. This compound, a stable analog of Thyrotropin-Releasing Hormone (TRH), has demonstrated significant potential in mitigating neuronal cell death in various in vitro models of neurotoxicity. This document compares this compound's performance with its parent compound, TRH, and other neuroprotective agents, supported by experimental data and detailed protocols.
Comparative Efficacy of Neuroprotective Agents
This compound has shown superior neuroprotective potency compared to TRH and other analogs in primary cortical neurons. The following tables summarize quantitative data on the neuroprotective effects of this compound and its close analog, Taltirelin, against various neurotoxic insults. For comparative context, data for other classes of neuroprotective agents are also presented.
Table 1: Efficacy of TRH Analogs Against Excitotoxic and Apoptotic Insults in Primary Mouse Cortical Neurons
| Compound | Insult | Concentration for Max. Protection | Potency Ranking vs. Other TRH Analogs | Reference |
| This compound (MON) | Glutamate | Low micromolar | 1st | [1] |
| This compound (MON) | Staurosporine (Apoptosis) | Low micromolar | "Far more potent" than other analogs | [1] |
| TRH | Glutamate | Low micromolar | 2nd | [1] |
| Z-TRH | Glutamate | Low micromolar | 3rd | [1] |
| RGH-2202 | Glutamate | Low micromolar | 4th | [1] |
Data synthesized from qualitative and comparative statements in the referenced literature.
Table 2: Neuroprotective Effects of Taltirelin (a TRH Analog) in In Vitro Parkinson's Disease Models
| Biomarker | Toxin | Taltirelin Concentration | % Improvement vs. Toxin Control | Reference |
| Cell Viability (Primary Midbrain Neurons) | MPP+ (10 µM) | 5 µM | ~17.7% increase | |
| Cell Viability (Primary Midbrain Neurons) | Rotenone (1 µM) | 5 µM | ~37.1% increase | |
| Nuclear Condensation (SH-SY5Y cells) | MPP+ (100 µM) | 5 µM | 46.37% decrease | |
| Nuclear Condensation (SH-SY5Y cells) | Rotenone (50 µM) | 5 µM | 42.99% decrease | |
| Phosphorylated Tau (p-tau S396) | MPP+ (1000 µM) | 5 µM | 17.13% reduction | |
| α-synuclein N103 fragment | MPP+ (1000 µM) | 5 µM | 26.55% reduction |
Taltirelin is a close structural and functional analog of this compound, and its quantitative data provides a strong indication of the potential efficacy of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Primary Cortical Neuron Culture
This protocol describes the preparation of primary cortical neurons from embryonic mice, a standard model for in vitro neuroprotection studies.
Materials:
-
Timed-pregnant mouse (E15.5)
-
DMEM/F12 or Neurobasal medium
-
Fetal Bovine Serum (FBS)
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Poly-D-Lysine
-
Laminin
-
Sterile dissection tools
Procedure:
-
Plate Coating: Coat culture plates with Poly-D-Lysine (50 µg/mL) overnight at 37°C. Wash three times with sterile water and then coat with Laminin (5 µg/mL) for at least 4 hours at 37°C.
-
Dissection: Euthanize the pregnant mouse according to approved institutional protocols. Dissect the embryos and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Tissue Isolation: Under a dissecting microscope, remove the cortices from the embryonic brains. Remove the meninges.
-
Dissociation: Mince the cortical tissue and incubate in 0.05% Trypsin-EDTA for 15 minutes at 37°C.
-
Trituration: Stop the trypsinization by adding DMEM with 10% FBS. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium (Neurobasal medium with B-27, GlutaMAX, and Penicillin-Streptomycin), and count the viable cells using a hemocytometer. Plate the neurons at a density of 1.5 x 10^5 cells/cm².
-
Maintenance: Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Perform half-media changes every 3-4 days.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Treatment: After treating the primary neuron cultures with this compound and/or a neurotoxin for the desired duration, remove the culture medium.
-
MTT Addition: Add 10 µL of MTT solution to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control group.
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
LDH assay kit (containing substrate, dye, and cofactor solutions)
-
96-well plate reader
Procedure:
-
Sample Collection: After the treatment period, carefully collect a sample of the culture medium from each well.
-
Assay Reaction: In a new 96-well plate, add the culture medium sample to the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to a positive control (e.g., cells treated with a lysis buffer).
Signaling Pathways and Visualizations
This compound, like other TRH analogs, exerts its neuroprotective effects through multiple signaling pathways. The primary mechanism involves the activation of the TRH receptor (TRH-R), a Gq/11 protein-coupled receptor.
Caption: this compound signaling pathway in neuroprotection.
The activation of the MAPK/ERK pathway by TRH analogs has been shown to be context-dependent and may not be involved in protection against all apoptotic stimuli.
Caption: Experimental workflow for evaluating neuroprotection.
Conclusion
The available data strongly support the significant neuroprotective potential of this compound in primary neuron cultures. It demonstrates superior potency against excitotoxic and apoptotic insults compared to its parent compound, TRH. The mechanisms of action are primarily mediated through the TRH-R/Gq/PLC pathway, although other pathways such as calpain inhibition may also play a crucial role depending on the nature of the neuronal insult. The provided experimental protocols offer a robust framework for further investigation and validation of this compound and other neuroprotective candidates.
References
Head-to-Head Comparison of Montirelin and Other TRH Analogues on Cognitive Function
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH) and its analogues have emerged as promising therapeutic agents for a variety of central nervous system (CNS) disorders, owing to their neuropharmacological effects that extend beyond their endocrine functions. Among these, Montirelin, Taltirelin, and Posatirelin have been investigated for their potential to enhance cognitive function. This guide provides a head-to-head comparison of these TRH analogues, focusing on their impact on cognitive performance, supported by available preclinical and clinical experimental data. While direct comparative studies between these specific analogues are limited, this guide synthesizes the available evidence to facilitate an informed evaluation.
Comparative Analysis of Cognitive Efficacy
The cognitive-enhancing effects of this compound, Taltirelin, and Posatirelin have been evaluated in various preclinical and clinical models. The following table summarizes the key quantitative data from these studies, using the parent compound, TRH, as a common comparator where direct head-to-head data is unavailable.
| Compound | Animal/Patient Model | Cognitive Task/Assessment | Dosage | Key Findings on Cognitive Function | Potency vs. TRH |
| This compound (NS-3) | Scopolamine-induced amnesia in rats | Passive Avoidance Response | 0.05-0.3 mg/kg | Significantly prevented the disruption of passive avoidance response. | More potent than TRH, which showed no effect at 1-30 mg/kg. |
| Cycloheximide-induced memory disruption in rats | Passive Avoidance Response | 0.05 mg/kg | Significantly reversed deficits in passive avoidance response. | More potent than TRH, which failed to show an effect at all doses tested (1-30 mg/kg). | |
| Head concussion in mice | Recovery of righting reflex and spontaneous motor activity | 0.03-0.1 mg/kg (i.v.) | Shortened the latent periods for recovery. | Higher doses of TRH were needed for similar effects. 30- to 100-fold more potent than TRH in reversing pentobarbital-induced narcosis.[1] | |
| Taltirelin | MPTP-induced Parkinson's disease model in mice | Locomotor function | 1 mg/kg | Significantly improved locomotor function. | 10–100 times more potent CNS stimulant activity than TRH.[2] |
| Spinocerebellar degeneration patients | Ataxia rating scales | Not specified | Approved for the treatment of spinocerebellar degeneration, suggesting positive effects on motor control which can be linked to cognitive processing. | Longer duration of action than TRH.[2] | |
| Posatirelin (RGH-2202) | Focal cerebral ischemia in rats | Passive Avoidance Learning | 1, 3, and 10 mg/kg (IP) | Improved disturbance of passive avoidance learning. | About three times more potent than TRH (10 mg/kg).[3] |
| Vascular dementia patients | Gottfries-Bråne-Steen (GBS) Rating Scale, Randt Memory Test | 10 mg/ml (IM) | Significant improvement in intellectual performance, orientation, motivation, and memory.[4] | Not directly compared to TRH in this study. |
Mechanism of Action: TRH Receptor Signaling
TRH and its analogues exert their effects by binding to TRH receptors (TRH-R1 and TRH-R2), which are G-protein coupled receptors. The activation of these receptors initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can then modulate various downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, ultimately influencing neuronal excitability, neurotransmitter release, and gene expression, all of which are critical for cognitive processes.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of TRH analogues.
Passive Avoidance Test for Scopolamine-Induced Amnesia
This test assesses learning and memory in rodents.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Procedure:
-
Acquisition Trial: A rodent is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Upon entering the dark compartment, the door closes, and a mild electric foot shock is delivered.
-
Drug Administration: Scopolamine (to induce amnesia) and the test compound (e.g., this compound or TRH) are administered at specified times before or after the acquisition trial.
-
Retention Trial: 24 hours after the acquisition trial, the rodent is again placed in the light compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of memory retention of the aversive stimulus.
-
-
Data Analysis: The latency to enter the dark compartment during the retention trial is compared between different treatment groups.
Morris Water Maze for Traumatic Brain Injury-Induced Cognitive Deficits
This test is used to assess spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Trials: Rodents are placed in the water at different starting locations and must find the hidden platform to escape. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition trials, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
Intervention: In the context of traumatic brain injury (TBI) models, the injury is induced prior to testing, and the TRH analogue is administered at a specific time post-injury.
-
-
Data Analysis: Escape latencies during acquisition and the time spent in the target quadrant during the probe trial are compared between the TBI-vehicle and TBI-drug treated groups.
Conclusion
The available evidence suggests that this compound, Taltirelin, and Posatirelin are all more potent and have a longer duration of action than the endogenous neuropeptide TRH in preclinical and/or clinical settings. This compound has demonstrated significant efficacy in reversing chemically-induced amnesia in rodent models where TRH was ineffective. Taltirelin shows potent CNS stimulant activity, and Posatirelin has been shown to improve cognitive deficits in both animal models of stroke and in patients with vascular dementia.
While these findings are promising, the lack of direct head-to-head comparative studies makes it challenging to definitively rank their cognitive-enhancing efficacy. Future research should focus on direct comparisons of these analogues in standardized models of cognitive impairment to better elucidate their relative therapeutic potential. Such studies will be crucial for guiding the selection of the most promising candidates for further clinical development in the treatment of cognitive disorders.
References
Montirelin in Traumatic Brain Injury: A Comparative Analysis of Preclinical Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Montirelin's efficacy in a preclinical model of Traumatic Brain Injury (TBI) against other therapeutic alternatives. Due to the limited publicly available research on this compound for TBI, this guide presents data from a key study and contrasts it with findings for Amantadine, Rivastigmine, and Tranexamic Acid, for which more extensive preclinical data exists.
Executive Summary
Traumatic Brain Injury (TBI) represents a significant challenge in neuroscience, with a pressing need for effective therapeutic interventions. This compound (also known as NS-3 or CG-3703), a thyrotropin-releasing hormone (TRH) analog, has been investigated for its potential to improve outcomes after TBI. Preclinical evidence suggests that this compound can ameliorate disturbances of consciousness following head concussion in mice. This guide provides a detailed comparison of the available preclinical data for this compound with other compounds investigated for TBI, including Amantadine, Rivastigmine, and Tranexamic Acid. The objective is to offer a clear, data-driven perspective on the current landscape of these potential TBI therapeutics.
This compound in a Head Concussion Model
A pivotal preclinical study investigated the effects of this compound hydrate (NS-3) on coma caused by head concussion in mice. The study demonstrated that this compound was effective in restoring consciousness, as measured by the recovery of the righting reflex and spontaneous motor activity.
Experimental Protocol: Head Concussion Model (Mouse)
A weight-drop method is commonly utilized to induce a closed-head injury in mice, simulating a concussion.
Methodology:
-
Anesthesia: Mice are anesthetized to prevent pain and distress during the procedure.
-
Positioning: The anesthetized mouse is placed on a specific platform, often with its head fixed in a designated position.
-
Injury Induction: A guided weight is dropped from a predetermined height onto the mouse's head to induce a concussion.
-
Drug Administration: Following the injury, this compound or a vehicle control is administered, typically intravenously.
-
Outcome Assessment: The latency to recover the righting reflex and the resumption of spontaneous motor activity are recorded as primary outcomes.
Quantitative Data: this compound Efficacy
| TBI Model | Species | Drug | Dosage | Route | Key Findings |
| Head Concussion | Mouse | This compound (NS-3) | 0.03-0.1 mg/kg | i.v. | Shortened the latency to recovery of the righting reflex and spontaneous motor activity.[1] |
Comparative Efficacy of Alternative TBI Therapeutics
To provide a broader context for this compound's potential, this section details the preclinical efficacy of three other compounds that have been investigated for TBI: Amantadine, Rivastigmine, and Tranexamic Acid.
Amantadine
Amantadine, a weak N-methyl-D-aspartate (NMDA) receptor antagonist, has been studied in various TBI models for its neuroprotective and pro-cognitive effects.
Experimental Protocol: Fluid Percussion Injury (FPI) Model (Rat)
The FPI model is a widely used method to induce a combination of focal and diffuse brain injury.
Methodology:
-
Anesthesia and Surgery: Rats are anesthetized, and a craniotomy is performed to expose the dura mater.
-
Injury Induction: A fluid pressure pulse is delivered to the intact dura, causing a rapid deformation of the brain tissue.
-
Drug Administration: Amantadine or a vehicle is administered at various time points post-injury, often via subcutaneous infusion pumps for chronic studies.[2][3]
-
Outcome Assessment: Cognitive function is typically assessed using tasks like the Morris water maze or novel object recognition, while motor deficits are evaluated using tests such as the rotarod.[2][3]
Rivastigmine
Rivastigmine, an acetylcholinesterase inhibitor, has been investigated for its potential to ameliorate cognitive deficits following TBI.
Experimental Protocol: Closed Head Injury (CHI) Model (Mouse)
The CHI model in mice often involves a weight-drop mechanism to produce a focal injury without exposing the brain.
Methodology:
-
Anesthesia: Mice are anesthetized.
-
Injury Induction: A weight is dropped onto the intact skull, causing a focal closed-head injury.
-
Drug Administration: Rivastigmine or saline is injected subcutaneously shortly after the injury.
-
Outcome Assessment: Outcomes measured include cerebral edema, neurological and motor deficits, and spatial memory impairment assessed by the Morris water maze.
Tranexamic Acid
Tranexamic acid (TXA) is an antifibrinolytic agent that has been studied for its potential to reduce intracranial bleeding and improve outcomes after TBI.
Experimental Protocol: Controlled Cortical Impact (CCI) Model (Rat)
The CCI model allows for precise and reproducible focal cortical injury.
Methodology:
-
Anesthesia and Surgery: Rats are anesthetized, and a craniotomy is performed to expose the cortex.
-
Injury Induction: A pneumatic or electromagnetic piston is used to deliver a controlled impact to the exposed brain surface.
-
Drug Administration: Tranexamic acid or a vehicle is administered intraperitoneally at specified time points post-injury.
-
Outcome Assessment: A range of outcomes are assessed, including cerebral injury volume, brain edema, blood-brain barrier permeability, and motor function.
Quantitative Data: Comparative Efficacy
| TBI Model | Species | Drug | Dosage | Route | Key Findings |
| Fluid Percussion | Rat | Amantadine | 3.6 mg/kg/day (8 weeks) | s.c. infusion | Reversed dopamine-release deficits and ameliorated cognitive and motor impairments. |
| Fluid Percussion | Rat | Amantadine | 45 & 135 mg/kg/day (16 days) | i.p. | Improved cognitive performance in the Morris water maze and showed neuroprotection in the CA3 region of the hippocampus. |
| Closed Head Injury | Mouse | Rivastigmine | 2 mg/kg (single dose) | s.c. | Reduced cerebral edema by at least 50%, accelerated recovery of motor function, and improved spatial memory. |
| Controlled Cortical Impact | Rat | Tranexamic Acid | 10 mg/kg/day (3 days) | i.p. | Did not show significant improvement in motor function, reduction in injury volume, or neuroprotective effects. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these compounds in TBI are thought to be mediated by distinct signaling pathways.
Conclusion
In comparison, Amantadine and Rivastigmine have demonstrated positive effects on cognitive and motor outcomes in more extensively studied preclinical TBI models, such as fluid percussion and closed-head injury. The data for Tranexamic Acid in a controlled cortical impact model did not show significant neuroprotective effects in the specific study cited, highlighting the variability of outcomes depending on the therapeutic agent, TBI model, and endpoints measured.
Further research is warranted to validate the initial findings for this compound in a wider range of preclinical TBI models. Such studies would be crucial to establish a more robust evidence base for its potential as a therapeutic agent for Traumatic Brain Injury. Researchers in the field are encouraged to consider these findings when designing future preclinical studies and clinical trials for novel TBI therapeutics.
References
- 1. [this compound hydrate (NS-3), a TRH analog, improved the disturbance of consciousness caused by head concussion and pentobarbital in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury | PLOS One [journals.plos.org]
- 3. Amantadine Ameliorates Dopamine-Releasing Deficits and Behavioral Deficits in Rats after Fluid Percussion Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Montirelin and Its Analogues: Pharmacokinetic and Pharmacodynamic Profiles
A deep dive into the comparative pharmacokinetic and pharmacodynamic properties of the thyrotropin-releasing hormone (TRH) analogue Montirelin and its counterparts, Taltirelin and Rovatirelin, reveals significant advancements in the quest for centrally-acting therapeutics with improved stability and efficacy. This guide synthesizes available preclinical and clinical data to provide researchers, scientists, and drug development professionals with a comprehensive overview of their distinct profiles, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
This compound (CG-3703), Taltirelin (TA-0910), and Rovatirelin are all synthetic analogues of TRH, a tripeptide with a wide range of effects in the central nervous system (CNS). However, the therapeutic potential of native TRH is limited by its rapid degradation and poor blood-brain barrier penetration. The development of analogues like this compound, Taltirelin, and Rovatirelin has aimed to overcome these limitations by enhancing metabolic stability, improving oral bioavailability, and prolonging their duration of action within the CNS.
Comparative Pharmacokinetic Profiles
The pharmacokinetic properties of these analogues are central to their enhanced therapeutic potential. Modifications to the parent TRH structure have resulted in significant improvements in their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Parameter | This compound (CG-3703) | Taltirelin (TA-0910) | Rovatirelin | Native TRH | Species | Administration | Reference |
| Oral Bioavailability (%) | Data not available | Data not available | 7.3 | Poor | Rat | Oral | [1] |
| 41.3 | Dog | Oral | [1] | ||||
| Plasma Protein Binding (%) | Data not available | Data not available | ~15 | Data not available | Rat, Dog, Human | [1] | |
| Metabolic Stability | More resistant to degradation than TRH | More resistant to degradation than TRH | Stable in rat plasma and brain homogenates | Rapidly degraded | In vitro | [1][2] | |
| Brain Penetration | Enhanced CNS stimulation | Can cross the blood-brain barrier | Greater than Taltirelin | Poor | In vivo | ||
| Half-life (t½) | Longer duration of action than TRH | Longer than TRH | Data not available | Short | In vivo |
Table 1: Comparative Pharmacokinetic Parameters of this compound, Taltirelin, Rovatirelin, and Native TRH.
Comparative Pharmacodynamic Profiles
The pharmacodynamic effects of these TRH analogues are primarily mediated through their interaction with TRH receptors in the CNS. Their enhanced pharmacokinetic profiles translate to more potent and sustained pharmacodynamic responses compared to native TRH.
| Parameter | this compound (CG-3703) | Taltirelin (TA-0910) | Rovatirelin | Native TRH | Assay | Reference | |---|---|---|---|---|---| | Receptor Binding Affinity (Ki) | Data not available | Data not available | 702 nM (human TRH receptor) | Data not available | Radioligand Binding Assay | | | In Vitro Potency (EC50/IC50) | Data not available | IC50: 910 nM (TRH-R); EC50: 36 nM (Ca2+ release) | Data not available | Data not available | Receptor Binding & Functional Assay | | | In Vivo CNS Activity | Improved consciousness in patients with neurological disturbances (0.5 mg over 14 days) | 10-30 times stronger and longer-lasting than TRH in increasing dopamine release | More potent and longer-acting than Taltirelin in increasing locomotor activity and noradrenaline levels | Analeptic, Antidepressant | Human Clinical Trial, Rat Microdialysis, Mouse Behavioral Assays | | | Neuroprotective Effects | Data not available | Increases cell viability and reduces apoptosis in cellular models of Parkinson's disease | Ameliorates motor dysfunction in a mouse model of spinocerebellar ataxia | Data not available | In vitro cell-based assays, In vivo animal models | |
Table 2: Comparative Pharmacodynamic Parameters of this compound, Taltirelin, and Rovatirelin.
Signaling Pathways and Experimental Workflows
The biological effects of this compound and its analogues are initiated by their binding to TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), triggering a variety of downstream cellular responses.
References
Validating the specificity of Montirelin for TRH receptors over other receptors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Montirelin's binding affinity for the Thyrotropin-Releasing Hormone (TRH) receptor. While direct, quantitative data on this compound's specificity for TRH receptors over a broad panel of other receptors is not extensively available in public literature, this document summarizes the existing binding data, outlines the standard experimental protocols for assessing receptor specificity, and illustrates the key signaling pathways involved.
Quantitative Data Summary
The primary evidence for this compound's interaction with the TRH receptor comes from radioligand binding assays. These studies are fundamental in determining the affinity of a compound for its target receptor. The inhibition constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher affinity.
The available data for this compound and a comparator TRH analog, Taltirelin, are presented below. It is important to note the absence of comprehensive screening data for this compound against a panel of off-target receptors, which is a critical step in validating its specificity.
| Compound | Receptor | Tissue Source | Radioligand | Ki (nM) |
| This compound | TRH Receptor | Rat Brain | [3H]-Me-TRH | 35.2[1] |
| Taltirelin | TRH Receptor | Rat Brain | [3H]-Me-TRH | 311[1] |
Note: The lack of data for this compound against other receptors (e.g., serotonergic, dopaminergic, adrenergic, muscarinic, opioid) in this table highlights a gap in the publicly available information.
Experimental Protocols
To validate the specificity of a compound like this compound, a series of experiments are typically conducted. The foundational assay is the radioligand competition binding assay.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., TRH receptor) by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from rat brain homogenate or cells recombinantly expressing the TRH receptor).
-
Radioligand: A radioactively labeled ligand with known high affinity for the receptor (e.g., [3H]-Me-TRH).
-
Test Compound: The unlabeled compound to be tested (this compound).
-
Assay Buffer: A buffer solution to maintain physiological pH and ionic strength.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
To assess specificity, this assay is repeated for a wide range of different receptors. High Ki values for other receptors would indicate low affinity and thus high specificity for the TRH receptor.
Signaling Pathways and Experimental Workflows
TRH Receptor Signaling Pathway
The TRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1][2][3] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).
Caption: TRH Receptor Signaling Pathway.
Experimental Workflow for Receptor Specificity Validation
A systematic workflow is essential to validate the specificity of a compound. This involves a primary screen at the target receptor followed by a broader screen against a panel of off-target receptors.
Caption: Experimental Workflow for Specificity.
Conclusion
Based on the currently available data, this compound demonstrates a high affinity for the TRH receptor. However, a comprehensive assessment of its specificity is hindered by the lack of published data on its binding to other receptors. To fully validate this compound as a specific TRH receptor agonist, further studies are required, including screening against a broad panel of CNS and peripheral receptors. Such data would be invaluable for the research and drug development community to accurately profile the pharmacological actions of this compound and anticipate any potential off-target effects.
References
A Comparative Analysis of the Side Effect Profiles: Montirelin vs. Native TRH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the side effect profiles of Montirelin, a synthetic analog of Thyrotropin-Releasing Hormone (TRH), and native TRH (Protirelin). The development of TRH analogs like this compound aims to enhance therapeutic efficacy and duration of action compared to the native peptide. However, these structural modifications can also alter their side effect profiles. This document summarizes the available experimental data to facilitate an objective comparison.
Data Presentation: Side Effect Profiles
A direct comparison of the side effect profiles of this compound and native TRH is challenging due to the limited availability of clinical data for this compound in humans. The majority of the safety data for this compound is derived from preclinical studies, primarily in rats, which may not be representative of its effects in humans.[1] In contrast, native TRH (Protirelin) has been more extensively studied in clinical settings, providing a clearer picture of its adverse effects.
| Side Effect Category | Native TRH (Protirelin) | This compound |
| Common | Nausea, urge to urinate, flushed sensation, light-headedness, bad taste in mouth, abdominal discomfort, dry mouth.[1] | Data from human clinical trials are not publicly available. Preclinical studies in rats are not indicative of the side effect profile in humans.[1] |
| Less Common | Anxiety, sweating, tightness in the throat, pressure in the chest, tingling sensation, drowsiness.[1] | Not reported in available human studies. |
| Cardiovascular | Transient changes in blood pressure (both hypertension and hypotension).[1] | Not reported in available human studies. |
| Endocrine | Breast enlargement and leakage in lactating women. | Not reported in available human studies. |
| Neurological | Infrequent reports of pituitary apoplexy in patients with pituitary macroadenomas. | A study in patients with neurological disturbances reported improved consciousness with a 0.5 mg daily dose over 14 days, with no specific side effects mentioned in the available abstract. |
Experimental Protocols
The assessment of side effects for TRH and its analogs in clinical trials typically involves rigorous monitoring and reporting of adverse events. Below is a generalized protocol based on standard clinical trial methodologies.
Monitoring and Reporting of Adverse Events
-
Adverse Event (AE) and Serious Adverse Event (SAE) Definition and Collection :
-
An AE is any untoward medical occurrence in a clinical trial participant administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment.
-
AEs are systematically collected at each study visit through open-ended questioning, physical examinations, and laboratory tests.
-
The severity (mild, moderate, severe), duration, and relationship to the study drug are assessed by the investigator.
-
-
Vital Signs Monitoring :
-
Blood pressure, heart rate, respiratory rate, and body temperature are monitored at baseline and at regular intervals after drug administration, particularly in the initial phase of treatment.
-
-
Laboratory Safety Assessments :
-
Standard hematology, clinical chemistry, and urinalysis are performed at baseline and at specified time points during the study to monitor for any drug-induced organ toxicity.
-
-
Electrocardiogram (ECG) :
-
ECGs are recorded at baseline and at predetermined intervals to assess for any cardiac effects, such as changes in heart rate or rhythm.
-
Mandatory Visualization
TRH Receptor Signaling Pathway
Both native TRH and its analog this compound exert their effects by binding to TRH receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: TRH Receptor Signaling Pathway.
Experimental Workflow for Side Effect Assessment
The following diagram illustrates a typical workflow for assessing the side effect profile of a TRH analog in a clinical trial setting.
Caption: Clinical Trial Workflow for Side Effect Assessment.
References
In Vitro Validation of Montirelin's Mechanism of Action: A Comparative Guide for Researchers
For immediate release
This guide provides a comprehensive comparison of Montirelin, a synthetic thyrotropin-releasing hormone (TRH) analog, with other TRH receptor agonists. It details in vitro methodologies to validate its mechanism of action through the use of receptor antagonists, offering researchers, scientists, and drug development professionals a framework for preclinical evaluation.
Introduction to this compound
This compound is a potent and stable analog of the endogenous neuropeptide, thyrotropin-releasing hormone (TRH).[1][2] Like TRH, this compound exerts its effects by binding to and activating TRH receptors, which are G protein-coupled receptors (GPCRs) predominantly coupled to the Gq/11 signaling pathway. This activation stimulates the release of thyrotropin (TSH) and prolactin from the anterior pituitary gland.[2][3] The enhanced stability and potency of this compound compared to native TRH make it a subject of interest for potential therapeutic applications.
Comparative Analysis of TRH Receptor Agonists
To contextualize the in vitro profile of this compound, it is compared here with the endogenous ligand, TRH, and another synthetic analog, Taltirelin. Taltirelin is also known for its enhanced stability and central nervous system activity.[4]
| Compound | Receptor Affinity (TRH Receptor) | Potency (in vitro) | Key Characteristics |
| TRH | High | Standard | Endogenous ligand, short half-life. |
| This compound | High | More potent than TRH | High stability, potent CNS effects. |
| Taltirelin | Lower than TRH | Superagonist activity (higher intrinsic efficacy) | Orally active, long-lasting CNS stimulating actions. |
In Vitro Validation of this compound's Mechanism of Action using Receptor Antagonists
Experimental Workflow
The following diagram illustrates the workflow for validating this compound's mechanism of action using a TRH receptor antagonist.
Signaling Pathway of this compound
This compound, as a TRH receptor agonist, is expected to activate the canonical Gq signaling pathway. The diagram below outlines this proposed signaling cascade.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays to validate the mechanism of action of this compound.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following TRH receptor activation.
Materials:
-
HEK293 cells stably expressing the human TRH receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
This compound.
-
TRH receptor antagonist (e.g., [β-Glu2]TRH).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Seed the TRH receptor-expressing HEK293 cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.
-
Antagonist Pre-incubation: After the dye-loading incubation, wash the cells with assay buffer. Add the TRH receptor antagonist at various concentrations to the appropriate wells and incubate for 15-30 minutes at room temperature.
-
This compound Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add this compound at a concentration that elicits a submaximal response (e.g., EC80) to the wells containing the antagonist. Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) for 1-2 minutes.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of the antagonist is determined by the reduction in the this compound-induced fluorescence signal.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more stable endpoint measurement of Gq activation by quantifying the accumulation of a downstream metabolite of inositol trisphosphate (IP3).
Materials:
-
CHO-K1 cells stably expressing the human TRH receptor.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS).
-
Stimulation buffer containing LiCl (to inhibit IP1 degradation).
-
This compound.
-
TRH receptor antagonist.
-
IP1-d2 and anti-IP1 cryptate detection reagents (for HTRF-based assays).
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the TRH receptor-expressing CHO-K1 cells into the microplates and culture until confluent.
-
Antagonist Pre-incubation: Remove the culture medium and add the TRH receptor antagonist diluted in stimulation buffer to the wells. Incubate for 15-30 minutes at 37°C.
-
This compound Stimulation: Add this compound at various concentrations to the wells and incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol. Incubate for 1 hour at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. The antagonist's effect is observed as a rightward shift in the this compound concentration-response curve.
Expected Results and Interpretation
The following table summarizes the expected outcomes from the in vitro validation experiments.
| Experiment | Condition | Expected Outcome | Interpretation |
| Calcium Mobilization | This compound alone | Dose-dependent increase in intracellular calcium. | This compound activates the Gq pathway. |
| This compound + TRH receptor antagonist | Attenuation or complete blockade of the this compound-induced calcium signal. | The effect of this compound is mediated by the TRH receptor. | |
| IP1 Accumulation | This compound alone | Dose-dependent increase in IP1 accumulation. | This compound activates the Gq pathway. |
| This compound + TRH receptor antagonist | Rightward shift of the this compound dose-response curve, indicating competitive antagonism. | The effect of this compound is mediated by the TRH receptor. |
Conclusion
The in vitro validation of this compound's mechanism of action is crucial for its preclinical development. The experimental framework provided in this guide, utilizing specific TRH receptor antagonists in functional cell-based assays such as calcium mobilization and IP1 accumulation, allows for a robust confirmation of its engagement with the TRH receptor and activation of the Gq signaling pathway. Comparative analysis with other TRH analogs like Taltirelin further aids in characterizing its unique pharmacological profile. This systematic approach will provide the necessary data to support the progression of this compound in the drug discovery pipeline.
References
A Comparative Analysis of the Long-Term Stability of Montirelin and Other TRH Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide with a wide range of effects in the central nervous system (CNS). However, its therapeutic potential is limited by its short biological half-life and poor metabolic stability. This has led to the development of several TRH analogs, including Montirelin, Taltirelin, and Azetirelin, which have been structurally modified to enhance their stability and efficacy. This guide provides a comparative analysis of the long-term stability of this compound and other TRH derivatives, supported by available experimental data and methodologies, to aid researchers in the selection and development of these compounds for therapeutic applications.
Enhanced Stability of TRH Analogs
Structural modifications to the native TRH peptide are primarily aimed at protecting it from enzymatic degradation. Analogs are designed to have greater potency and a longer half-life than endogenous TRH, thereby enhancing their therapeutic utility.
This compound is a synthetic analog of TRH designed for enhanced CNS stimulation with greater potency and duration than natural TRH. It is reported to be more resistant to metabolic degradation.
Taltirelin is another stable, brain-penetrating TRH analog. Preclinical studies in mice and rats have shown Taltirelin to be highly stable in the blood and brain compared to TRH. This increased stability is a key factor in its potent and long-lasting CNS-stimulating actions.
Azetirelin has also been studied for its stability. It has been shown to be stable against peptide hydrolases in the gastrointestinal tract, although it can be degraded by intestinal microflora.
While direct comparative long-term stability studies providing quantitative data for this compound against other TRH derivatives are limited in the public domain, the available information consistently points towards the enhanced stability profile of these synthetic analogs over the native TRH molecule.
Quantitative Stability Data
Due to the limited availability of direct head-to-head long-term stability studies, a comprehensive quantitative comparison is challenging. However, based on available literature, the following table summarizes the qualitative stability and general storage recommendations for TRH and its analogs.
| Compound | General Stability Profile | Recommended Long-Term Storage (Solid) | Recommended Stock Solution Storage |
| TRH (Protirelin) | Low metabolic stability, rapidly degraded in plasma. | -20°C | Prepare fresh; short-term at 4°C |
| This compound | More resistant to metabolic degradation than TRH. | -20°C (General practice for peptides) | Aliquot and store at -80°C (General practice for peptides) |
| Taltirelin | High stability in blood and brain compared to TRH. | -20°C for up to 3 years. | In DMSO at -80°C for up to 1 year. |
| Azetirelin | Stable against peptide hydrolases, but susceptible to degradation by gut microflora. | -20°C (General practice for peptides) | Aliquot and store at -80°C (General practice for peptides) |
Experimental Protocols for Stability Assessment
The stability of TRH derivatives is typically assessed using a combination of long-term stability studies under controlled conditions and forced degradation studies to identify potential degradation products and pathways.
Long-Term Stability Testing
Long-term stability studies are conducted according to ICH guidelines and involve storing the drug substance or product at specific temperatures and humidity levels for an extended period.
Objective: To establish the re-test period or shelf life and recommended storage conditions.
Typical Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
Methodology:
-
Store samples of the TRH analog in controlled environmental chambers at the specified conditions.
-
At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months), withdraw samples.
-
Analyze the samples using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to determine the concentration of the active pharmaceutical ingredient (API) and detect any degradation products.
-
Monitor physical properties such as appearance, color, and solubility.
Forced Degradation Studies
Forced degradation studies are carried out under more severe conditions than accelerated stability testing to identify the likely degradation products and establish the intrinsic stability of the molecule.
Objective: To understand degradation pathways, and to develop and validate a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C).
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 70°C) for an extended period.
-
Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
Methodology:
-
Expose the TRH analog to the various stress conditions for a specified duration.
-
Analyze the stressed samples using a suitable analytical technique, such as HPLC with UV or mass spectrometry (MS) detection, to separate and identify the parent drug and all degradation products.
-
The analytical method must be validated to demonstrate that it is "stability-indicating," meaning it can accurately measure the decrease in the amount of the active drug and the increase in the amount of degradation products.
Signaling Pathway and Experimental Workflow
TRH Receptor Signaling Pathway
TRH and its analogs exert their effects by binding to TRH receptors (TRH-R), which are G-protein coupled receptors. The primary signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), which in turn modulates various cellular functions.
Caption: Simplified TRH receptor signaling pathway.
Experimental Workflow for Stability-Indicating HPLC Method Development
The development of a robust stability-indicating HPLC method is crucial for accurately assessing the long-term stability of TRH analogs.
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
Safety Operating Guide
Navigating the Disposal of Montirelin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Montirelin, a thyrotropin-releasing hormone (TRH) analog. While a specific Safety Data Sheet (SDS) with definitive disposal instructions for this compound is not publicly available, this guide is based on established best practices for the disposal of non-hazardous pharmaceutical and chemical waste in a laboratory setting.
Important Disclaimer: The following procedures are based on the assumption that this compound is a non-hazardous substance. It is imperative that all laboratory personnel consult with their institution's Environmental Health and Safety (EHS) department to confirm the waste classification of this compound and ensure compliance with all local, state, and federal regulations.
I. Core Principles of this compound Disposal
The primary objective is to manage this compound waste in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. This involves proper segregation, containment, and disposal of all waste streams, including the pure compound, solutions, contaminated materials, and empty containers.
II. Step-by-Step Disposal Procedures for this compound Waste
This section outlines the recommended procedures for handling different forms of this compound waste.
A. Unused or Expired this compound (Pure Compound)
-
Waste Classification: Confirm with your institution's EHS department whether pure this compound is classified as a non-hazardous or hazardous chemical waste.
-
Containment:
-
If deemed non-hazardous, collect the solid waste in a clearly labeled, sealed container designated for non-hazardous chemical waste.
-
If classified as hazardous, use a designated hazardous waste container provided by your EHS department. Ensure the container is compatible with the chemical.
-
-
Labeling: Label the waste container with "this compound Waste," the approximate quantity, and the date of accumulation.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.
B. Aqueous Solutions Containing this compound
-
Waste Classification: Consult your EHS department. In many cases, dilute aqueous solutions of non-hazardous compounds may be eligible for drain disposal. However, this is strictly regulated and requires institutional approval.[1][2][3]
-
Approved Drain Disposal:
-
Collection for Disposal:
-
If drain disposal is not permitted, collect the aqueous waste in a sealed, labeled container.
-
The label should clearly state "Aqueous this compound Waste" and list all chemical components, including water.
-
Arrange for disposal through your institution's EHS department.
-
C. Contaminated Laboratory Supplies
This category includes items such as personal protective equipment (PPE), pipette tips, and other disposables that have come into contact with this compound.
-
Segregation: Separate contaminated waste from regular laboratory trash.
-
Containment for Non-Hazardous Classification:
-
Place all contaminated solid waste (e.g., gloves, paper towels, weigh boats) into a designated, clearly labeled bag or container for non-hazardous chemical waste.
-
Sharps (needles, scalpels) must always be placed in a designated sharps container.
-
-
Disposal: Dispose of the contained waste through your institution's established waste stream for chemically contaminated items. This may be incineration or a specialized landfill.
D. Empty this compound Containers
Properly emptied chemical containers can often be disposed of as regular trash or recycled, but specific procedures must be followed.
-
Emptying: Ensure the container is as empty as possible through normal means (e.g., scraping, pouring).
-
Rinsing (for non-acutely hazardous materials):
-
Triple rinse the container with a suitable solvent (e.g., water for aqueous solutions, or an appropriate organic solvent).
-
The rinsate must be collected and disposed of as chemical waste.
-
-
Defacing: Completely deface or remove the original label.
-
Final Disposal:
-
Once triple-rinsed and with the label removed, the container can typically be disposed of in the regular trash (for plastic or metal) or a broken glass box (for glass containers).
-
Confirm your institution's specific policies for empty container disposal.
-
III. Decontamination of Laboratory Equipment
Any non-disposable equipment that has come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Remove any visible residue by washing with a laboratory-grade detergent and water.
-
Disinfection/Decontamination: Wipe down surfaces with a suitable disinfectant, such as 70% isopropyl alcohol or a 10% bleach solution, ensuring appropriate contact time. For sensitive equipment, consult the manufacturer's guidelines.
-
Final Rinse: If a corrosive decontaminant like bleach is used, rinse the surface with water after the required contact time to prevent damage.
-
Verification: Attach a "Decontaminated" tag or label to the equipment before it is moved, serviced, or returned to general use.
IV. Summary of this compound Waste Streams and Disposal Paths
| Waste Stream | Disposal Method | Key Considerations |
| Unused/Expired this compound (Solid) | EHS Pickup for Incineration/Landfill | Label clearly; Store in a designated area. |
| Aqueous this compound Solutions | EHS-Approved Drain Disposal or EHS Pickup | Requires prior approval from EHS for drain disposal; otherwise, collect as aqueous chemical waste. |
| Contaminated Lab Supplies (PPE, etc.) | Segregate and dispose of via the institutional chemical waste stream. | Do not mix with regular trash or biohazardous waste. |
| Empty this compound Containers | Triple rinse, deface label, and dispose of as regular trash/glass waste. | Collect rinsate as chemical waste. |
| Contaminated Equipment | Clean with detergent, decontaminate with a suitable disinfectant, and rinse. | Follow manufacturer's instructions for sensitive equipment. |
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
Personal protective equipment for handling Montirelin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Montirelin, a synthetic analogue of thyrotropin-releasing hormone (TRH). Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity. The following procedures are based on established safety protocols for similar peptide compounds and general laboratory practice.
Hazard Assessment and Personal Protective Equipment (PPE)
The following table summarizes the potential hazards and the recommended personal protective equipment.
| Hazard Category | GHS Classification (based on Taltirelin) | Recommended Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed) | Standard laboratory PPE (lab coat, gloves, eye protection). Avoid ingestion. |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Hand Protection: Chemical-resistant gloves (e.g., nitrile). Skin and Body Protection: Laboratory coat. Impervious clothing may be necessary for larger quantities. |
| Serious Eye Damage/Irritation | Category 2A (H319: Causes serious eye irritation) | Eye/Face Protection: Safety goggles with side-shields or a face shield. |
| Respiratory Irritation | Category 3 (H335: May cause respiratory irritation) | Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. For operations that may generate dust or aerosols, a suitable respirator is recommended. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is vital to minimize exposure and ensure the integrity of the compound.
Pre-Handling Preparations
-
Consult Safety Resources: Before beginning any work, review this guide and any available institutional safety protocols.
-
Engineering Controls: Ensure work is conducted in a well-ventilated laboratory. A chemical fume hood is recommended, especially when handling the powdered form of this compound.[1]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above before entering the handling area.
-
Emergency Equipment: Confirm the location and functionality of emergency eyewash stations and safety showers.
Handling of this compound Powder
-
Weighing:
-
Perform weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust clouds.
-
-
Solution Preparation:
-
Add solvent to the powdered this compound slowly to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
-
Post-Handling Procedures
-
Decontamination:
-
Wipe down all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after handling is complete.
-
Thoroughly wash hands with soap and water after removing gloves.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper) should be collected in a designated hazardous waste container.
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.
-
-
General Guidance: Do not dispose of this compound or contaminated waste down the drain or in the regular trash.[1] For peptide-based compounds, licensed chemical destruction or incineration is often the preferred method of disposal.
Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, its function as a TRH analogue allows for the adaptation of existing methodologies for similar compounds.
In Vitro Assay: Receptor Binding and Signaling Pathway Analysis
This protocol outlines a general procedure for assessing the interaction of this compound with the TRH receptor and its effect on downstream signaling pathways.
-
Cell Culture: Culture a suitable cell line expressing the TRH receptor (e.g., HEK293 cells) in appropriate media.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., TRH).
-
Receptor Binding Assay: Perform competitive binding assays using radiolabeled TRH to determine the binding affinity of this compound to the TRH receptor.
-
Signaling Pathway Analysis (Western Blot):
-
After treatment, lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against key proteins in the TRH receptor signaling pathway (e.g., phosphorylated ERK, phosphorylated Akt).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
-
Quantify band intensity to determine the effect of this compound on protein phosphorylation.
-
In Vivo Study: Assessment of CNS Effects in a Rodent Model
This protocol provides a general framework for evaluating the central nervous system effects of this compound in a mouse or rat model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Acclimation: Acclimate animals to the housing facility and handling procedures.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage). Include a vehicle control group.
-
Behavioral Assessment: Conduct behavioral tests relevant to the expected CNS effects of this compound (e.g., locomotor activity, tests of cognitive function, assessment of sleep-wake cycles).
Visualizations
The following diagrams illustrate the primary signaling pathway of TRH analogues like this compound and a general workflow for its in vitro analysis.
Caption: Primary signaling cascade initiated by this compound binding to the TRH receptor.
Caption: A general experimental workflow for analyzing the in vitro effects of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
